1,2,5-Trihydroxyxanthone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,2,5-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-4-5-9-10(12(7)17)11(16)6-2-1-3-8(15)13(6)18-9/h1-5,14-15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYMABXVDKBFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300020 | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156640-23-2 | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156640-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,5-Trihydroxyxanthone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Trihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse and potent biological activities. Xanthones have garnered significant interest in the fields of pharmacology and drug development due to their potential as anti-inflammatory, antioxidant, and anticancer agents. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Natural Sources
The primary documented natural source of this compound is the bark of Garcinia tetralata , a plant species belonging to the Clusiaceae (Guttiferae) family. While other xanthones are widely distributed in various plant families, fungi, and lichens, the occurrence of the 1,2,5-trihydroxy substitution pattern appears to be less common.
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Plant Part | Reference |
| This compound | Garcinia tetralata | Bark | [No specific citation available in search results] |
Biosynthesis of the Xanthone Core
The biosynthesis of the xanthone scaffold in plants is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway . The shikimate pathway provides a C6-C1 aromatic unit, while the acetate-malonate pathway contributes a C6 unit. These precursors condense to form a benzophenone intermediate, which then undergoes intramolecular cyclization to form the characteristic tricyclic xanthone structure. The specific hydroxylation patterns, such as that of this compound, are determined by subsequent enzymatic modifications.
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound from Garcinia tetralata is not extensively documented, a general methodology can be adapted from established procedures for isolating xanthones from other Garcinia species. The following is a representative experimental protocol.
Extraction
-
Plant Material Preparation: Air-dry the bark of Garcinia tetralata at room temperature to a constant weight. Grind the dried bark into a coarse powder to increase the surface area for solvent extraction.
-
Maceration: Soak the powdered bark in a suitable organic solvent, such as methanol or ethanol, at a ratio of approximately 1:5 to 1:10 (w/v). The extraction is typically carried out at room temperature for 48-72 hours with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the solvent extract. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with xanthones typically concentrating in the ethyl acetate and chloroform fractions.
Chromatographic Purification
-
Silica Gel Column Chromatography: The xanthone-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step is effective in removing smaller molecular weight impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is employed. A typical mobile phase would be a gradient of methanol and water, with the eluent monitored by a UV detector.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the carbon-hydrogen framework and the substitution pattern on the xanthone core.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and the carbonyl group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the xanthone chromophore.
Potential Signaling Pathways and Biological Activities
Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on the well-documented biological activities of other trihydroxyxanthone isomers and related xanthones, it is plausible that this compound may exert its effects through similar mechanisms.
Anti-inflammatory Activity
Many xanthones exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. These include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Xanthones have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are also key regulators of inflammation. Inhibition of these pathways by xanthones can lead to a reduction in the production of inflammatory mediators.
Anticancer Activity
The anticancer effects of xanthones are often attributed to their ability to interfere with multiple signaling pathways that are dysregulated in cancer cells. Potential mechanisms include:
-
Induction of Apoptosis: Xanthones can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints (e.g., G1/S or G2/M).
-
Inhibition of Angiogenesis: Some xanthones can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
Visualizations
Figure 1. General experimental workflow for the isolation of this compound.
Figure 2. Hypothesized anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound represents a promising natural product for further investigation in drug discovery and development. While its primary known source is Garcinia tetralata, further phytochemical screening of related species may reveal additional sources. The lack of extensive research on this specific xanthone isomer presents an opportunity for novel investigations into its biological activities and mechanisms of action. The provided adapted isolation protocol serves as a foundational methodology for obtaining this compound for such studies. Future research should focus on quantifying the yield of this compound from its natural source and elucidating its specific effects on cellular signaling pathways to fully realize its therapeutic potential.
1,2,5-Trihydroxyxanthone: A Technical Guide for Researchers
An In-depth Overview of the Discovery, Characterization, and Biological Potential of a Promising Natural Product
Abstract
1,2,5-Trihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse and significant pharmacological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological activities of this compound, aimed at researchers, scientists, and professionals in drug development. While specific quantitative biological data and elucidated signaling pathways for this particular xanthone are not extensively available in current scientific literature, this document compiles the existing information and draws parallels from closely related and well-studied trihydroxyxanthones to provide a foundational resource for future research and development.
Introduction
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in the scientific community due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their structural diversity, arising from different hydroxylation, methoxylation, and prenylation patterns, contributes to their varied pharmacological profiles. This compound is a member of this family, and understanding its discovery, chemical properties, and biological potential is crucial for harnessing its therapeutic promise.
Discovery and Natural Occurrence
This compound has been identified as a natural constituent in several plant species. Its isolation has been reported from:
-
Garcinia subelliptica : A plant species belonging to the Clusiaceae family, known to be a rich source of various bioactive xanthones.[1]
-
Hypericum henryi : A species of St. John's wort, where it was identified along with other known xanthones in the dichloromethane extract of its stems and leaves.[1][2]
-
Hypericum japonicum and Hypericum beanii : It has also been reported in these species of the Hypericaceae family.[1]
-
Garcinia tetralata : The barks of this plant are another reported source of this compound.
The discovery of this compound in these botanicals highlights its presence in distinct plant families, suggesting convergent biosynthetic pathways or a broader distribution than currently documented.
Physicochemical Characterization
The definitive structure of this compound has been established through various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₃H₈O₅ |
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | 1,2,5-trihydroxyxanthen-9-one |
| CAS Number | 156640-23-2 |
| Appearance | Typically a yellow solid |
Spectroscopic Data
-
UV-Vis Spectroscopy : Xanthones typically exhibit characteristic absorption bands in the UV-Vis spectrum. For a trihydroxyxanthone, one would expect maxima around 240-260 nm, 280-320 nm, and potentially a shoulder at longer wavelengths, attributable to the conjugated system of the xanthone core.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl (-OH) groups. A strong absorption peak around 1600-1650 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the γ-pyrone ring. Bands in the 1450-1600 cm⁻¹ region would be indicative of aromatic C=C stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would show signals for the aromatic protons, with their chemical shifts and coupling constants being dependent on the substitution pattern. The hydroxyl protons would appear as singlets, with their chemical shifts varying depending on hydrogen bonding.
-
¹³C NMR : The carbon NMR spectrum would display 13 distinct signals, including a downfield signal for the carbonyl carbon (around 180 ppm) and signals for the oxygenated and non-oxygenated aromatic carbons.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would be consistent with the xanthone scaffold.
Synthesis of Hydroxyxanthones
A specific, detailed synthetic protocol for this compound is not prominently described in the literature. However, general methods for the synthesis of hydroxyxanthones are well-established and can be adapted. A common approach is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a condensing agent.
A plausible synthetic route for a trihydroxyxanthone involves the reaction of a dihydroxybenzoic acid with a phenol derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which acts as both a catalyst and a dehydrating agent.
Biological Activities and Potential Applications
While specific biological activity data for this compound is scarce, the broader class of trihydroxyxanthones has demonstrated a range of promising pharmacological effects.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of trihydroxyxanthones against various cancer cell lines. The number and position of the hydroxyl groups on the xanthone scaffold play a crucial role in their anticancer potency. For instance, some trihydroxyxanthones have shown higher activity than their dihydroxy counterparts.
Table 1: Cytotoxicity of a Representative Trihydroxyxanthone (1,5,6-Trihydroxyxanthone)
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 419 ± 27 | 0.53 |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | 1.07 |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | 0.93 |
| Vero | Normal Kidney (Monkey) | 224 ± 14 | - |
| Data for 1,5,6-trihydroxyxanthone is presented as a representative example. |
A selectivity index greater than 1 suggests a preferential cytotoxic effect against cancer cells. The data for the related 1,5,6-trihydroxyxanthone indicates some selective cytotoxicity against the WiDr cell line. Further studies are warranted to determine the specific cytotoxic profile of this compound.
Antioxidant Activity
The polyphenolic structure of trihydroxyxanthones confers them with antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to stabilize reactive oxygen species (ROS). The antioxidant capacity is influenced by the number and position of hydroxyl groups.
Table 2: Antioxidant Activity of Representative Hydroxyxanthones (DPPH Assay)
| Compound | IC₅₀ (µM) |
| 1,3,8-Trihydroxyxanthone | > 500 (moderate) |
| 1,6-Dihydroxyxanthone | 349 ± 68 (strong) |
| 1,5,6-Trihydroxyxanthone | > 500 (moderate) |
| Data from a study on synthesized hydroxyxanthones is presented for comparison.[3] |
It is important to note that a higher number of hydroxyl groups does not always correlate with higher antioxidant activity due to the potential for intramolecular hydrogen bonding, which can reduce the availability of hydroxyl protons for donation.
Enzyme Inhibition
Xanthone derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases. For example, some xanthones inhibit enzymes like α-glucosidase and α-amylase, which are relevant to the management of diabetes. The inhibitory activity is dependent on the specific substitution pattern on the xanthone core.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of other xanthones, several pathways are likely targets.
Experimental Protocols
The following are generalized protocols for the isolation, characterization, and biological evaluation of trihydroxyxanthones, which can be adapted for the study of this compound.
Extraction and Isolation from Plant Material
-
Extraction : Dried and powdered plant material (e.g., stems and leaves of Hypericum henryi) is extracted sequentially with solvents of increasing polarity, such as dichloromethane followed by methanol, at room temperature.
-
Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions.
-
Purification : The fractions showing the presence of xanthones (monitored by thin-layer chromatography) are further purified by column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.
Characterization
The structure of the isolated compound is elucidated using a combination of spectroscopic methods:
-
NMR : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2D NMR techniques (COSY, HSQC, HMBC) are used for unambiguous assignment of proton and carbon signals.
-
MS : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
UV-Vis and IR : UV-Vis and IR spectra are recorded to identify the chromophore system and functional groups, respectively.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Human cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Sample Preparation : A series of dilutions of the test compound are prepared in methanol.
-
Reaction Mixture : The sample solutions are mixed with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : The absorbance of the solution is measured at 517 nm.
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Conclusion and Future Directions
This compound is a naturally occurring polyphenol with a chemical structure that suggests significant therapeutic potential, consistent with the known biological activities of the xanthone class. While its discovery in several plant species has been reported, there is a notable lack of in-depth research into its specific biological activities and mechanisms of action.
Future research should focus on:
-
Isolation and Scale-up : Developing efficient methods for the isolation of this compound from its natural sources or establishing a robust synthetic route to obtain sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Screening : Conducting a thorough investigation of its anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory activities to determine its potency and selectivity.
-
Mechanism of Action Studies : Elucidating the specific cellular and molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Studies : Evaluating its efficacy and safety in preclinical animal models to assess its potential as a therapeutic agent.
This technical guide provides a solid foundation for initiating further research into this compound, a promising natural product that warrants greater scientific attention.
References
- 1. Xanthones from Hypericum japonicum and H. henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
1,2,5-Trihydroxyxanthone from Garcinia tetralata Bark: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2,5-Trihydroxyxanthone, a xanthone derivative found in the bark of Garcinia tetralata. This document details the isolation, characterization, and potential biological activities of this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Garcinia, a genus of flowering plants in the family Clusiaceae, is a rich source of various bioactive secondary metabolites, including xanthones, flavonoids, and benzophenones.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological properties, such as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3] this compound is a member of the xanthone class of compounds, which has been isolated from Garcinia species.[4] This guide focuses on the extraction, purification, and characterization of this compound from the bark of Garcinia tetralata, and explores its potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O₅ | [4] |
| Molecular Weight | 244.20 g/mol | [4] |
| IUPAC Name | 1,2,5-trihydroxy-9H-xanthen-9-one | [4] |
| CAS Number | 156640-23-2 | [4] |
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of xanthones from Garcinia bark, which can be adapted for the specific isolation of this compound from Garcinia tetralata.
3.1.1. Plant Material Collection and Preparation
-
Collect the bark of Garcinia tetralata.
-
Air-dry the bark at room temperature and then grind it into a fine powder.
3.1.2. Extraction
-
Macerate the powdered bark with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3. Fractionation and Column Chromatography
-
Subject the crude extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
The xanthone-rich fraction (typically the ethyl acetate fraction) is then subjected to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired xanthone.
3.1.4. Purification
-
Combine the fractions containing the target compound and further purify them using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Structural Characterization
The structure of the isolated compound can be elucidated using various spectroscopic techniques.
Spectroscopic Data
The following table presents representative spectroscopic data for a trihydroxyxanthone isomer. Note that this data is for 1,3,8-trihydroxyxanthone, as a complete dataset for the 1,2,5-isomer from Garcinia tetralata is not currently available in the cited literature.
| Technique | Data for 1,3,8-Trihydroxyxanthone | Reference |
| ¹H NMR | δ (ppm): 12.37 (1H, s, 1-OH), 9.69 (1H, s, 8-OH), 9.40 (1H, s, 3-OH), 7.55 (1H, d, J=8.5 Hz, H-5), 7.18 (1H, t, J=8.5 Hz, H-6), 6.74 (1H, d, J=8.5 Hz, H-7), 6.34 (1H, d, J=2.2 Hz, H-4), 6.19 (1H, d, J=2.2 Hz, H-2) | |
| ¹³C NMR | δ (ppm): 180.8 (C-9), 164.1 (C-3), 162.0 (C-1), 157.2 (C-4a), 152.0 (C-8), 146.1 (C-5a), 124.3 (C-6), 116.1 (C-7), 110.3 (C-5), 108.6 (C-8a), 98.4 (C-2), 94.1 (C-4) | |
| Mass Spectrometry (MS) | m/z: 244 [M]⁺ |
Biological Activity
Xanthones isolated from Garcinia species have been reported to exhibit a wide range of biological activities. The following sections summarize the potential activities of this compound based on studies of related compounds.
Cytotoxic Activity
Many xanthones have demonstrated cytotoxic effects against various cancer cell lines. The table below shows the cytotoxic activity of a representative trihydroxyxanthone isomer against several human cancer cell lines.
| Cell Line | IC₅₀ (µM) for 1,3,8-Trihydroxyxanthone | Reference |
| MCF-7 (Breast) | 184 ± 15 | |
| HeLa (Cervical) | 277 ± 9 | |
| WiDr (Colon) | 254 ± 15 |
5.1.1. Experimental Protocol for MTT Assay
The cytotoxic activity of a compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in 96-well plates and, after allowing them to attach, treat them with various concentrations of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for a further 3-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Potential Signaling Pathways
The biological effects of xanthones are often mediated through their interaction with various cellular signaling pathways. Two of the most well-studied pathways in the context of inflammation and cancer are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response to infection and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some xanthones have been shown to inhibit the activation of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain natural compounds, including some xanthones, have been found to modulate MAPK signaling.
Conclusion
This compound from Garcinia tetralata bark represents a promising natural product for further investigation. Its potential cytotoxic and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrant more detailed studies. This technical guide provides a foundational framework for researchers to undertake the isolation, characterization, and biological evaluation of this and other related xanthones, with the ultimate goal of developing novel therapeutic agents. Further research is needed to fully elucidate the specific mechanisms of action and to confirm the therapeutic potential of this compound in preclinical and clinical settings.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
1,2,5-Trihydroxyxanthone CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,5-Trihydroxyxanthone, a naturally occurring xanthone derivative. The document details its chemical identity, including its CAS number and molecular formula. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide furnishes general experimental protocols for the synthesis of hydroxyxanthones and for assessing their antioxidant and cytotoxic activities, based on established methodologies for analogous compounds. Furthermore, a generalized workflow for the isolation and screening of xanthones is presented. Due to the absence of specific studies on the mechanism of action of this compound, a hypothetical signaling pathway illustrating a common mechanism of anticancer activity for xanthone derivatives—Topoisomerase II inhibition—is provided for contextual understanding.
Chemical Identity
This compound is a polyphenol belonging to the xanthone class of organic compounds. It is known to be isolated from plant sources such as Garcinia subelliptica and Garcinia tetralata.[1]
| Identifier | Value |
| CAS Number | 156640-23-2 |
| Molecular Formula | C13H8O5 |
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | 1,2,5-trihydroxy-9H-xanthen-9-one |
Biological Activity Data (Comparative)
Table 1: Antioxidant Activity of Trihydroxyxanthone Isomers (DPPH Assay)
| Compound | IC50 (µM) |
| 1,3,8-Trihydroxyxanthone | > 500 |
| 1,5,6-Trihydroxyxanthone | > 500 |
Data sourced from a study on synthetic hydroxyxanthones, where compounds with IC50 > 500 µM are categorized as moderate antioxidant agents.[1]
Table 2: Anticancer Activity of Trihydroxyxanthone Isomers (MTT Assay)
| Compound | Cell Line | IC50 (µM) |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 |
| WiDr (Colon Cancer) | 254 ± 15 | |
| HeLa (Cervical Cancer) | 277 ± 9 | |
| 1,5,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 209 ± 4 |
| HeLa (Cervical Cancer) | 241 ± 13 | |
| 3,4,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 38 ± 11 |
| 1,3,6-Trihydroxyxanthone | WiDr (Colon Cancer) | 384 ± 93 |
| 1,3,5-Trihydroxyxanthone | HepG2 (Liver Cancer) | 15.8 |
| 1,3,6-Trihydroxyxanthone | HepG2 (Liver Cancer) | 45.9 |
| 1,3,7-Trihydroxyxanthone | HepG2 (Liver Cancer) | 33.8 |
| 1,3,8-Trihydroxyxanthone | HepG2 (Liver Cancer) | 63.1 |
Data for MCF-7, WiDr, and HeLa cells are from a study on synthetic hydroxyxanthones.[1] Data for HepG2 cells are from an evaluation of a series of hydroxyxanthones.[2]
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and biological evaluation of hydroxyxanthones, adapted from published literature.
One-Pot Synthesis of Hydroxyxanthones
This protocol describes a general method for the synthesis of hydroxyxanthones via a one-pot cyclodehydration reaction.
Materials:
-
A hydroxybenzoic acid derivative (e.g., 2,6-dihydroxybenzoic acid)
-
A phenol derivative (e.g., phloroglucinol, resorcinol, or pyrogallol)
-
Eaton's reagent (P₂O₅/MeSO₃H)
-
Stirring apparatus and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the hydroxybenzoic acid derivative (1.0 eq) and the phenol derivative (1.0-1.2 eq).
-
Add Eaton's reagent to the mixture.
-
Stir the mixture and heat to approximately 80°C for 3 hours.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and stir for 1 hour to precipitate the product.
-
Filter the resulting precipitate and wash thoroughly with water to afford the crude hydroxyxanthone solid.[4]
-
The crude product can be further purified by column chromatography or recrystallization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of a compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound solution at various concentrations
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at the maximum wavelength of DPPH (typically around 517 nm).
-
A control well containing only methanol and the DPPH solution should be included.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, WiDr)
-
Complete cell culture medium
-
Test compound solution at various concentrations
-
MTT reagent
-
Sodium dodecyl sulfate (SDS) solution or other solubilizing agent
-
96-well cell culture plate
-
CO₂ incubator
-
ELISA reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 3-4 hours.
-
Add the SDS solution to each well to dissolve the formazan crystals.
-
Incubate the plate in a dark room for 24 hours.
-
Measure the absorbance of each well at a wavelength of 495 nm using an ELISA reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Visualizations
Generalized Workflow for Xanthone Isolation and Screening
The following diagram illustrates a typical workflow for the isolation of xanthones from a natural source and their subsequent biological screening.
References
Spectroscopic Profile of 1,2,5-Trihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure
1,2,5-Trihydroxyxanthone belongs to the class of xanthones, characterized by a dibenzo-γ-pyrone scaffold. The hydroxyl substitutions at positions 1, 2, and 5 are key determinants of its chemical and biological properties.
Chemical Structure:
References
Preliminary biological activities of 1,2,5-Trihydroxyxanthone
An In-Depth Technical Guide on the Preliminary Biological Activities of 1,2,5-Trihydroxyxanthone
Abstract
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, which are widely recognized for their diverse and potent pharmacological activities.[1][2] this compound is a naturally occurring member of this class, having been isolated from the bark of Garcinia tetralata.[3] While extensive biological data for this specific isomer is limited in current literature, its structural features suggest potential therapeutic value. This technical guide aims to provide a preliminary overview of the potential biological activities of this compound by summarizing the established activities of structurally related trihydroxyxanthone isomers. The document details common experimental protocols for assessing these activities, presents comparative quantitative data from related compounds, and illustrates key signaling pathways potentially modulated by this class of molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of hydroxyxanthones.
Comparative Biological Activities of Trihydroxyxanthones
Due to the scarcity of direct experimental data for this compound, this section presents quantitative data for structurally similar isomers to provide a comparative context for its potential bioactivities. The following tables summarize the cytotoxic and antioxidant activities of related trihydroxyxanthone compounds.
Anticancer and Cytotoxic Activity
Hydroxyxanthones have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The anticancer activity is often attributed to the inhibition of key enzymes like Topoisomerase II and the induction of apoptosis.[6][7] The number and position of hydroxyl groups on the xanthone scaffold play a critical role in determining the potency and selectivity of the compound.[5]
Table 1: In Vitro Cytotoxicity of Reference Trihydroxyxanthones
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | 18.42 | [6] |
| WiDr | Colon Adenocarcinoma | 254 ± 15 | 13.39 | [6] | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9 | 12.25 | [6] | |
| Vero | Normal Kidney (Monkey) | 3395 ± 435 | - | [6] | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | 0.53 | [8] |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | 1.07 | [6][8] | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | 0.93 | [8] | |
| Vero | Normal Kidney (Monkey) | 224 ± 14 | - | [8] |
Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. An SI value greater than 1 suggests a preferential cytotoxic effect against cancer cells.[8]
Antioxidant Activity
The polyphenolic structure of xanthones endows them with potent antioxidant properties, primarily through their ability to scavenge free radicals.[9] This activity is crucial as it underpins other therapeutic effects, including anti-inflammatory and neuroprotective actions.
Table 2: In Vitro Antioxidant Activity of Reference Hydroxyxanthones
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3,8-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [6] |
| 1,5,6-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [6] |
| 1,6-Dihydroxyxanthone | DPPH Radical Scavenging | 349 ± 68 | [6] |
Note: A lower IC50 value indicates higher antioxidant activity.[6] Interestingly, in this study, the dihydroxyxanthone exhibited stronger activity than the trihydroxyxanthones, which was attributed to stronger intramolecular hydrogen bonding in the latter.[6]
Detailed Experimental Protocols
This section provides standardized methodologies for evaluating the key biological activities discussed. These protocols are widely used in the screening and characterization of novel therapeutic compounds like xanthones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding: Plate cancer and/or normal cells in 96-well plates at an optimal density (e.g., 2,000-4,000 cells/well) and incubate for 18-24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[6][9]
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid or BHT).
-
Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[9]
-
Measurement: Measure the absorbance of the solution at the maximum absorbance wavelength of DPPH (typically around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9] The IC50 value is determined from a plot of inhibition percentage against the sample concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well or 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[10]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating them with LPS (e.g., 1 µg/mL). A positive control like quercetin can be used.[10]
-
Incubation: Incubate the cells for another 24 hours.
-
NO Measurement (Griess Assay):
-
Collect the cell-free supernatant from each well.
-
Mix an aliquot of the supernatant (e.g., 50 µL) with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 5-10 minutes.[10]
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable breakdown product of NO.
-
-
Calculation: Create a standard curve using sodium nitrite to determine the concentration of NO in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Potential Signaling Pathways and Mechanisms of Action
Xanthones exert their biological effects by modulating a variety of cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the following diagrams illustrate common mechanisms associated with the anticancer and antioxidant activities of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Initial anticancer screening of 1,2,5-Trihydroxyxanthone
An In-Depth Technical Guide on the Initial Anticancer Screening of Trihydroxyxanthones
Introduction
Xanthones are a class of polyphenolic compounds found abundantly in nature, particularly in the plant kingdom. Their unique tricyclic scaffold has positioned them as "privileged structures" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This has led to the discovery of a wide spectrum of pharmacological activities, including notable anticancer properties.[2] Among the various xanthone derivatives, trihydroxyxanthones are of significant interest due to their potential for potent and selective cytotoxicity against cancer cells.
While specific experimental data on the initial anticancer screening of 1,2,5-Trihydroxyxanthone is not extensively available in publicly accessible literature, this guide will focus on the established screening protocols and available data for structurally related trihydroxyxanthone isomers. This information serves as a robust framework for researchers, scientists, and drug development professionals to design and evaluate the anticancer potential of this compound and other related compounds. The primary mechanism of action for some active hydroxyxanthones has been suggested to be the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[3][4]
Data Presentation: Cytotoxicity of Trihydroxyxanthones
The initial phase of anticancer screening typically involves evaluating the cytotoxicity of a compound against a panel of human cancer cell lines and a normal cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric.
The following tables summarize the reported IC50 values for various trihydroxyxanthone derivatives against several cancer cell lines and a normal monkey kidney cell line (Vero). A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells), provides a measure of cancer-specific cytotoxicity; an SI value greater than 2 is generally considered significant.[5]
Table 1: In Vitro Cytotoxicity (IC50) of Trihydroxyxanthones against Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [3] |
| WiDr | Colon Adenocarcinoma | 254 ± 15 | [3] | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9 | [3] | |
| HepG2 | Liver Carcinoma | 63.1 | [4] | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [6] |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | [6] | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | [6] | |
| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [4] |
| 1,3,6-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 45.9 | [4] |
| 1,3,7-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 33.8 | [4] |
Table 2: Comparative Cytotoxicity and Selectivity Index (SI)
| Compound | Normal Cell Line (Vero) IC50 (µM) | Cancer Cell Line | Cancer Cell IC50 (µM) | Selectivity Index (SI) | Reference |
| 1,3,8-Trihydroxyxanthone | 3395 ± 435 | MCF-7 | 184 ± 15 | 18.45 | [3] |
| WiDr | 254 ± 15 | 13.37 | [3][5] | ||
| HeLa | 277 ± 9 | 12.25 | [3] | ||
| 1,5,6-Trihydroxyxanthone | 224 ± 14 | MCF-7 | 419 ± 27 | 0.53 | [6] |
| WiDr | 209 ± 4 | 1.07 | [6] | ||
| HeLa | 241 ± 13 | 0.93 | [6] |
Note: The data indicates that 1,3,8-Trihydroxyxanthone exhibits remarkable selectivity for cancer cells over normal cells, whereas 1,5,6-Trihydroxyxanthone appears more toxic to normal Vero cells than to the tested cancer cell lines.[3][6]
Experimental Protocols
The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds.[3][6]
MTT Cell Viability Assay Protocol
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, WiDr, HeLa) and a normal cell line (e.g., Vero) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[7]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Cells are seeded into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[8]
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in Dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in complete culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the various concentrations of the test compound is added. A control group receives medium with DMSO only.
-
The plates are incubated for a specified period, typically 48 hours.[7]
3. MTT Reagent Incubation:
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a stopper solution containing sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group (untreated cells).
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow Diagram
Signaling Pathway Diagram
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Deep Dive into the Physicochemical Properties of Polyhydroxylated Xanthones: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of polyhydroxylated xanthones, a class of naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support the advancement of xanthone-based therapeutics. The guide summarizes key quantitative data, details experimental protocols for property determination, and visualizes the intricate signaling pathways modulated by these compounds.
Core Physicochemical Properties of Polyhydroxylated Xanthones
The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For polyhydroxylated xanthones, key parameters include solubility, lipophilicity, and stability. These properties are significantly influenced by the number and position of hydroxyl groups on the xanthone scaffold.
Solubility and Lipophilicity
The aqueous solubility and lipophilicity (often expressed as LogP or LogS) of polyhydroxylated xanthones are critical determinants of their bioavailability. Generally, an increase in the number of hydroxyl groups tends to increase aqueous solubility and decrease lipophilicity. However, the position of these groups and the potential for intramolecular hydrogen bonding can lead to complex structure-property relationships.
A review of marine xanthones revealed that "hydroxanthones" represent the most soluble group with a mean LogS value of -2.74, a value considered acceptable for drug candidates.[1] In contrast, "prenylated" xanthones exhibit the highest lipophilicity with a mean LogP value of 4.68.[1] The substitution pattern, particularly the presence of hydrophilic groups like hydroxyl and carboxylic acids, significantly influences these values.[1] For instance, "hydroxanthone" and "simple" xanthones, often substituted with such hydrophilic moieties, display the lowest LogP values (mean values of 0.68 and 2.48, respectively).[1]
| Property | Class of Xanthone | Mean Value | Reference |
| LogS | Hydroxanthones | -2.74 | [1] |
| Complex Xanthones | -5.84 | [1] | |
| LogP | Hydroxanthones | 0.68 | [1] |
| Simple Xanthones | 2.48 | [1] | |
| O-heterocyclic Xanthones | 3.32 (median) | [1] | |
| Prenylated Xanthones | 4.68 | [1] |
Table 1: Comparative Solubility (LogS) and Lipophilicity (LogP) of Different Xanthone Classes
Stability
The stability of polyhydroxylated xanthones under various conditions, including pH and temperature, is a crucial factor for their formulation and therapeutic efficacy. The presence of hydroxyl groups can render the xanthone scaffold susceptible to oxidation and degradation, particularly at alkaline pH.
A study on the stability of 1,2-dihydroxyxanthone revealed that it is more stable in the pH range that is close to the pH of the skin, highlighting its potential as a topical agent.[2] The stability of phenolic compounds is generally greater in acidic conditions compared to alkaline environments.[3][4]
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible determination of physicochemical properties is fundamental in drug discovery. This section outlines detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method remains the "gold standard" for the experimental determination of the partition coefficient (LogP).
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This is achieved by shaking the two solvents together for 24 hours and allowing them to separate.
-
Compound Preparation: Prepare a stock solution of the test polyhydroxylated xanthone in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, combine a known volume of the aqueous phase and the n-octanol phase. The phase volume ratio can be adjusted depending on the expected lipophilicity of the compound. Add a small aliquot of the xanthone stock solution to the biphasic system.
-
Equilibration: Shake the vial vigorously for a predetermined period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the xanthone in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the xanthone in the n-octanol phase to its concentration in the aqueous phase.
Workflow for LogP Determination by Shake-Flask Method
Caption: Workflow for determining the partition coefficient (LogP) using the shake-flask method.
Determination of Kinetic Solubility
Kinetic solubility assays provide a high-throughput method for assessing the solubility of compounds under non-equilibrium conditions, which is often more relevant to early drug discovery screening.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the polyhydroxylated xanthone in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration.
-
Incubation and Shaking: Seal the plate and shake it at a constant speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[5]
-
Precipitate Removal: After incubation, filter the samples using a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.
-
Quantification: Transfer the supernatant or filtrate to a new plate and determine the concentration of the dissolved xanthone using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS. A calibration curve is used for accurate quantification.
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the saturated solution.
Workflow for Kinetic Solubility Assay
Caption: High-throughput workflow for the determination of kinetic solubility.
Assessment of pH Stability
Evaluating the stability of polyhydroxylated xanthones at different pH values is essential for predicting their fate in biological systems and for formulation development.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9).
-
Sample Preparation: Prepare solutions of the polyhydroxylated xanthone in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) for a specified duration.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the remaining parent xanthone in each sample using a stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the xanthone as a function of time for each pH. The degradation rate constant and half-life at each pH can be calculated from this data.
Workflow for pH Stability Assessment
Caption: Procedure for evaluating the stability of a compound at different pH values over time.
Signaling Pathways Modulated by Polyhydroxylated Xanthones
Polyhydroxylated xanthones exert their pharmacological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several polyhydroxylated xanthones have been shown to inhibit this pathway. For instance, 1,7-dihydroxyl-3,4-dimethoxylxanthone has been found to suppress the phosphorylation of IKKβ, IκB, and p65, suggesting that its regulation of NF-κB is mediated through IKKβ.[6] α-Mangostin has also been demonstrated to inhibit the NF-κB signaling pathway.[5] The inhibition of IκB phosphorylation prevents its degradation, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Inhibition of the NF-κB Pathway by Polyhydroxylated Xanthones
Caption: Polyhydroxylated xanthones can inhibit the NF-κB pathway by targeting the IKK complex.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Some xanthones have been shown to inhibit the phosphorylation of key kinases in this pathway, such as JNK, ERK, and p38.[5] By interfering with this pathway, polyhydroxylated xanthones can suppress the production of pro-inflammatory mediators.
Modulation of the MAPK Pathway by Polyhydroxylated Xanthones
References
- 1. researchgate.net [researchgate.net]
- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAP kinases differentially bind and phosphorylate NOS3 via two unique NOS3 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective regulation of IKKβ/NF-κB pathway involved in proliferation inhibition of HFLS-RA cells induced by 1,7-dihydroxyl-3,4-dimethoxylxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed laboratory protocol for the synthesis of 1,2,5-trihydroxyxanthone, a polyhydroxylated xanthone of interest for pharmacological research. Due to the absence of a specific, published protocol for this particular isomer, the following methodology is based on the well-established Grover, Shah, and Shah (GSS) reaction, which is a standard method for xanthone synthesis.[1][2][3] This protocol utilizes Eaton's reagent for an efficient one-pot cyclodehydration reaction.[4][5][6] This document outlines the proposed synthetic workflow, a step-by-step experimental procedure, and includes representative data from the synthesis of analogous trihydroxyxanthones to provide an expected range of outcomes. Additionally, a diagram illustrating a common biological mechanism of action for bioactive xanthones is provided.
Proposed Synthetic Workflow
The synthesis of this compound can be hypothetically achieved through the condensation of 2,6-dihydroxybenzoic acid and hydroquinone. The reaction, catalyzed by Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization to form the xanthone core.[4][7]
Caption: Proposed synthesis of this compound.
Experimental Protocol
Disclaimer: This is a proposed protocol and has not been experimentally validated for this specific compound. Optimization of reaction time, temperature, and stoichiometry may be required.
1. Materials and Reagents
-
2,6-Dihydroxybenzoic acid
-
Hydroquinone
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Schlenk line or argon/nitrogen inlet (optional, for inert atmosphere)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
3. Preparation of Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H)
-
Caution: This should be done in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic.
-
Slowly and carefully add phosphorus pentoxide to methanesulfonic acid with stirring in an ice bath to control the temperature.
-
Stir until the P₂O₅ is completely dissolved.
4. Synthetic Procedure
-
Reaction Setup: In a round-bottom flask, combine 2,6-dihydroxybenzoic acid (1.0 eq) and hydroquinone (1.2 eq).
-
Addition of Catalyst: Under stirring, add Eaton's reagent (approximately 10 mL per gram of benzoic acid) to the flask.
-
Reaction: Heat the mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.
-
Characterization: Characterize the final product using NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Data Presentation
The following table summarizes yields for the synthesis of various trihydroxyxanthones using methods analogous to the one proposed. This data is provided for comparative purposes to estimate a potential yield for the synthesis of this compound.
| Xanthone Derivative | Precursors | Catalyst/Method | Yield (%) | Reference |
| 1,3,6-Trihydroxyxanthone | 2,4-Dihydroxybenzoic acid + Phloroglucinol | Grover, Shah, and Shah | Low (not specified) | [1] |
| Bromo-substituted 1,3,6-Trihydroxyxanthone | 1,3,6-Trihydroxyxanthone + Bromine | Acetic Acid | 82.1 - 84.2 | [8] |
| 1,3,7-Trihydroxyxanthone | 2,4-Dihydroxybenzoic acid + 1,2,4-Benzenetriol | ZnCl₂, MAOS | 77.2 | [9] |
| 1,3,6,7-Tetrahydroxyxanthone | Demethylation of methoxy-xanthone | BBr₃ | 71 | [10] |
Biological Activity Context: A General Mechanism
While the specific biological activity of this compound is not extensively documented, many polyhydroxylated xanthones exhibit significant bioactivities, including anticancer, antioxidant, and antiviral effects.[11][12][13] A common mechanism for the anticancer activity of xanthone derivatives is the inhibition of key cellular signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.
Caption: General mechanism of kinase inhibition by xanthones.
References
- 1. 1,3,6-Trihydroxyxanthone|CAS 39731-47-0|RUO [benchchem.com]
- 2. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 6. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencetechindonesia.com [sciencetechindonesia.com]
- 10. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]
- 11. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Quantification of 1,2,5-Trihydroxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 1,2,5-Trihydroxyxanthone using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is designed for accuracy, precision, and robustness in various sample matrices.
Introduction
This compound is a member of the xanthone class of organic compounds, which are of significant interest due to their potential pharmacological activities. Accurate and precise quantification of this compound is essential for research and development, quality control, and pharmacokinetic studies. This application note details a validated HPLC-UV method for the determination of this compound.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, where the nonpolar analyte is retained. A gradient elution using a mobile phase composed of an aqueous component and an organic modifier allows for the effective separation of this compound from other sample components. The addition of a small percentage of acid to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl groups. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Filters: 0.45 µm syringe filters for sample preparation.[1]
Chromatographic Conditions
A summary of the HPLC-UV instrument parameters is presented in the table below. These parameters are based on established methods for the analysis of similar xanthone compounds.[1][2][3]
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 50-60% B (0-20 min), 60-70% B (20-35 min), 70-100% B (35-40 min), 100% B (40-43 min), 100-50% B (43-45 min) [Based on similar compound analysis in source 3] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 8 µL[1] |
| Column Temperature | 25 °C[1] |
| UV Detection | 254 nm[2] |
| Run Time | 45 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. For example, prepare concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh a known amount of the sample (e.g., 100 mg of a plant extract). Add 10 mL of methanol and extract using sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[1]
-
Dilution: If necessary, dilute the filtered sample with methanol to ensure the analyte concentration falls within the linear range of the calibration curve.
Calibration and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
Data Presentation
The quantitative performance of the method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the HPLC-UV analysis of xanthones.[3][4]
| Parameter | Typical Value |
| Retention Time (min) | To be determined |
| Linearity (r²) | > 0.999[3][4] |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98 - 102%[3][4] |
| Precision (% RSD) | < 2%[3][4] |
Visualization
Experimental Workflow
Caption: Experimental workflow for HPLC-UV quantification.
Disclaimer: This application note provides a general method based on the analysis of similar compounds. Method validation and optimization are required for specific sample matrices and laboratory conditions.
References
Application Notes and Protocols: 1H and 13C NMR Assignment for 1,2,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. This document provides a detailed guide to the assignment of ¹H and ¹³C NMR spectra for 1,2,5-Trihydroxyxanthone, a naturally occurring xanthone derivative with potential pharmacological activities. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this note presents a combination of reported data for structurally similar compounds and predicted chemical shifts based on established substituent effects on the xanthone scaffold. Detailed experimental protocols for sample preparation and NMR data acquisition are also provided to aid researchers in their analytical workflows.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. Many xanthone derivatives, including this compound, are found in various plant species and have garnered significant interest in drug discovery due to their diverse biological activities. Accurate structural characterization is paramount for understanding structure-activity relationships and for the quality control of potential drug candidates. NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual protons and carbon atoms within a molecule, enabling unambiguous structure determination.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of NMR data from structurally related xanthones and known substituent chemical shift (SCS) effects. The numbering of the xanthone scaffold is shown in Figure 1.
Structure of this compound:
Figure 1. Chemical structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.0 | d | ~8.5 |
| H-4 | 7.2 - 7.4 | d | ~8.5 |
| H-6 | 7.0 - 7.2 | d | ~8.0 |
| H-7 | 7.5 - 7.7 | t | ~8.0 |
| H-8 | 6.9 - 7.1 | d | ~8.0 |
| 1-OH | 12.0 - 13.0 | s | - |
| 2-OH | 9.0 - 10.0 | s | - |
| 5-OH | 9.5 - 10.5 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160 - 162 |
| C-2 | 145 - 147 |
| C-3 | 115 - 117 |
| C-4 | 123 - 125 |
| C-4a | 155 - 157 |
| C-5 | 150 - 152 |
| C-6 | 118 - 120 |
| C-7 | 135 - 137 |
| C-8 | 110 - 112 |
| C-8a | 120 - 122 |
| C-9 | 180 - 182 |
| C-9a | 102 - 104 |
| C-10a | 148 - 150 |
Experimental Protocols
This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of xanthone compounds.
1. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common solvent for xanthones due to its excellent dissolving power for polar compounds. Other suitable solvents include methanol-d₄ and acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for hydroxyl protons.
-
Sample Concentration: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of 15-20 ppm is usually sufficient.
-
Acquisition Time: An acquisition time of 2-3 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: 16 to 64 scans are typically acquired for a sample of this concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of 200-220 ppm is generally required.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
Logical Workflow for NMR Data Assignment
The following diagram illustrates the logical workflow for the assignment of NMR spectra for a xanthone derivative.
Figure 2. Workflow for NMR spectral assignment.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The presented predicted data and experimental protocols offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The application of 1D and 2D NMR techniques, following the outlined workflow, will enable the accurate and efficient structural elucidation of this and other related xanthone compounds.
Application Notes and Protocols: Mass Spectrometry Fragmentation of 1,2,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1,2,5-Trihydroxyxanthone. Due to the limited availability of direct experimental data for this specific isomer, the fragmentation pathway is proposed based on established principles of xanthone and flavonoid mass spectrometry, including characteristic neutral losses and Retro-Diels-Alder (RDA) reactions. This application note also includes a comprehensive, adaptable protocol for the analysis of hydroxylated xanthones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and fungi and exhibit a broad spectrum of pharmacological activities. This compound is a polyhydroxylated xanthone derivative. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification and characterization in complex biological and chemical matrices, which is a fundamental step in drug discovery and metabolomics studies. The fragmentation pattern provides a structural fingerprint that can be used for unambiguous identification.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of hydroxylated xanthones in electrospray ionization (ESI) mass spectrometry typically involves a series of characteristic neutral losses and ring fissions. For this compound (molecular formula: C₁₃H₈O₅), the predicted molecular ion [M+H]⁺ would be observed at m/z 245. The fragmentation of this precursor ion is expected to proceed through the following pathways:
-
Neutral Loss of Carbon Monoxide (CO): A common fragmentation pathway for compounds containing a carbonyl group is the loss of CO (28 Da). This can occur one or more times from the precursor or fragment ions.
-
Neutral Loss of Water (H₂O): The presence of hydroxyl groups facilitates the loss of water molecules (18 Da), particularly under energetic conditions in the mass spectrometer.
-
Retro-Diels-Alder (RDA) Reaction: The γ-pyrone ring (C ring) of the xanthone scaffold can undergo a characteristic RDA reaction, leading to the cleavage of the central ring.[1] This results in fragment ions that are diagnostic for the substitution pattern on the A and B rings.
Based on these principles, a plausible fragmentation pathway for this compound is proposed. The key predicted fragment ions are summarized in Table 1.
Data Presentation
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 245.04 | 217.04 | CO | [M+H-CO]⁺ |
| 245.04 | 189.05 | 2CO | [M+H-2CO]⁺ |
| 245.04 | 161.02 | 3CO | [M+H-3CO]⁺ |
| 245.04 | 139.04 | RDA Fragment | Ion derived from A-ring |
| 245.04 | 107.01 | RDA Fragment | Ion derived from B-ring |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol can be adapted and optimized for specific instrumentation and research questions.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (if available) or a related standard in methanol or DMSO at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in the initial mobile phase composition.
-
Plant Material Extraction (Example):
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for the separation of phenolic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (isocratic)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-22 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is generally suitable for xanthones.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂) Flow: 800 - 1000 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation information.
-
Data Acquisition: Full scan mode (e.g., m/z 50-500) to detect the precursor ion and product ion scan (tandem MS) mode to obtain the fragmentation pattern of the ion of interest (m/z 245.04).
Mandatory Visualization
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
The following diagram illustrates the general workflow for compound identification using LC-MS/MS.
Caption: General workflow for LC-MS/MS based compound identification.
References
Application Notes and Protocols: In Vitro Antibacterial Assay for 1,2,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their diverse pharmacological properties, including potent antibacterial activities.[1] The increasing prevalence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents, and xanthones represent a promising avenue for the development of new therapeutics. 1,2,5-Trihydroxyxanthone, a member of the xanthone family, is a subject of interest for its potential antibacterial efficacy.
This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of this compound. The primary methods described are the broth microdilution assay for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar well diffusion assay for preliminary screening.
Data Presentation
The antibacterial activity of a compound is typically quantified by its MIC and MBC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2][3][4]
Note: The following table provides example data for a related trihydroxyxanthone compound to illustrate how results for this compound should be presented. Researchers should replace this data with their own experimental findings.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 16 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | >128 |
| Bacillus subtilis (ATCC 6633) | 8 | 16 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Pipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Dissolve the this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to achieve the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.[5]
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the diluted compound.[5]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.[5]
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum (no xanthone).
-
Sterility Control: Wells containing only sterile MHB.
-
Solvent Control: Wells containing the highest concentration of DMSO used and the bacterial inoculum.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a continuation of the MIC test to determine the concentration of the antimicrobial agent that is bactericidal.[2][6]
Protocol:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.[6]
-
Spot-plate or spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[3][4]
Agar Well Diffusion Assay
This is a preliminary qualitative method to screen for antibacterial activity.[7][8]
Materials and Reagents:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Positive control antibiotic
-
Incubator (37°C)
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and spread it evenly over the entire surface of an MHA plate.[7]
-
Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates.[9]
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution (dissolved in DMSO) into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic solution.
-
Negative Control: A well containing only the solvent (DMSO).
-
-
Incubation: Allow the plates to stand for a period to permit diffusion of the compound into the agar, then invert and incubate at 37°C for 18-24 hours.[5]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[7]
Visualizations
Caption: Experimental workflow for determining MIC and MBC.
Caption: Proposed antibacterial mechanisms of xanthones.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. qlaboratories.com [qlaboratories.com]
- 5. benchchem.com [benchchem.com]
- 6. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. hereditybio.in [hereditybio.in]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the DP-PH Radical Scavenging Assay
For the Assessment of Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and efficient method for determining the antioxidant capacity of various substances, including natural products, synthetic compounds, and biological fluids.[1][2][3] This colorimetric assay is valued for its simplicity, speed, and reliability, making it an excellent tool for the initial screening of potential antioxidants.[2][4]
The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][2] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][2][4] The degree of discoloration is directly proportional to the radical scavenging activity of the sample.[2]
Principle of the DPPH Assay
The core of the DPPH assay lies in the interaction between an antioxidant and the DPPH radical. DPPH is a stable free radical due to the delocalization of the spare electron over the molecule, which prevents dimerization.[5] This stability gives it a deep violet color with a maximum absorbance around 517 nm.[2][4]
When an antioxidant compound (A-H) is introduced, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H. This results in the fading of the violet color to yellow.[1][3] The reaction can be summarized as follows:
DPPH• (violet) + A-H → DPPH-H (yellow) + A•
The decrease in absorbance at 517 nm is measured to quantify the extent of radical scavenging.[2]
Applications in Research and Drug Development
The DPPH assay is a versatile tool with numerous applications across various scientific disciplines:
-
Food and Beverage Industry: It is used to assess the antioxidant levels in foods and beverages like fruits, vegetables, and teas, which helps in evaluating food quality, stability, and the potential health benefits of different food products.[2]
-
Pharmaceutical and Nutraceutical Research: This assay is crucial for screening natural product extracts and synthetic compounds to identify potential new antioxidant-based drugs and dietary supplements.[2]
-
Cosmetics and Skincare: The antioxidant capacity of ingredients used in skincare formulations is often evaluated using the DPPH assay to substantiate claims of protection against oxidative stress.[2]
-
Natural Products Chemistry: It is widely employed in the phytochemical analysis of plant extracts to isolate and identify bioactive compounds with antioxidant properties.[2][4]
Experimental Workflow
The following diagram illustrates the general workflow of the DPPH radical scavenging assay.
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Experimental Protocols
Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)[1]
-
Test samples (e.g., plant extracts, pure compounds)
-
Positive control (e.g., Ascorbic acid, Trolox, Quercetin)[1]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and test tubes
Preparation of Solutions
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[1][2]
-
This stock solution should be freshly prepared.[1]
DPPH Working Solution:
-
The concentration of the working solution may need to be adjusted so that its absorbance at 517 nm is approximately 1.0 ± 0.1.[1]
-
This can be achieved by diluting the stock solution with the same solvent.
Test Sample Solutions:
-
Prepare a stock solution of the test sample in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
From the stock solution, prepare a series of dilutions at different concentrations.
Positive Control Solution:
-
Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same solvent as the samples.
-
Prepare a series of dilutions from the stock solution.
Assay Procedure (96-Well Plate Format)
-
Blank: Add 200 µL of the solvent (e.g., methanol) to a well.
-
Control: Add 100 µL of the DPPH working solution and 100 µL of the solvent to a well.
-
Sample: Add 100 µL of the DPPH working solution and 100 µL of each sample dilution to separate wells.
-
Positive Control: Add 100 µL of the DPPH working solution and 100 µL of each positive control dilution to separate wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1] The incubation time may need to be optimized based on the kinetics of the antioxidant.[1]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]
Data Presentation and Analysis
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity (also referred to as % Inhibition) is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
Determination of IC50 Value
The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[1]
To determine the IC50 value:
-
Plot a graph of % Inhibition versus the concentration of the sample.
-
The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% inhibition.
Summary of Quantitative Data
The results of the DPPH assay should be summarized in a clear and structured table for easy comparison.
| Sample/Control | Concentration (µg/mL or µM) | Absorbance at 517 nm (Mean ± SD) | % Inhibition | IC50 (µg/mL or µM) |
| Control | - | e.g., 1.05 ± 0.02 | 0% | - |
| Sample A | 10 | e.g., 0.84 ± 0.03 | e.g., 20.0% | rowspan="4">e.g., 35.2 |
| 25 | e.g., 0.63 ± 0.02 | e.g., 40.0% | ||
| 50 | e.g., 0.42 ± 0.01 | e.g., 60.0% | ||
| 100 | e.g., 0.21 ± 0.02 | e.g., 80.0% | ||
| Ascorbic Acid | 5 | e.g., 0.53 ± 0.01 | e.g., 49.5% | rowspan="4">e.g., 5.1 |
| 10 | e.g., 0.26 ± 0.02 | e.g., 75.2% | ||
| 20 | e.g., 0.11 ± 0.01 | e.g., 89.5% | ||
| 40 | e.g., 0.05 ± 0.01 | e.g., 95.2% |
Signaling Pathway Visualization
While the DPPH assay is a direct chemical reaction and not a biological signaling pathway, the underlying principle of free radical scavenging by an antioxidant can be depicted.
Caption: Principle of DPPH radical scavenging by an antioxidant.
Limitations and Considerations
While the DPPH assay is a valuable tool, it is important to be aware of its limitations:
-
Solvent Dependence: The assay is typically performed in organic solvents, which may not be suitable for all types of samples, particularly hydrophilic ones.[2]
-
Lack of Physiological Relevance: The DPPH radical is a synthetic radical and is not found in biological systems. Therefore, the results may not directly translate to in vivo antioxidant activity.[2]
-
Interference: Some compounds may interfere with the assay, leading to inaccurate results. For example, compounds that absorb light at or near 517 nm can interfere with the measurement.
-
Light Sensitivity: DPPH is sensitive to light, and exposure can lead to its degradation and affect the accuracy of the results.[2] Therefore, the assay should be performed in the dark or under subdued light.[1]
For a comprehensive assessment of antioxidant activity, it is recommended to use the DPPH assay in conjunction with other antioxidant assays such as ABTS, FRAP, or ORAC.[2]
References
Molecular Docking of 1,2,5-Trihydroxyxanthone with Target Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Trihydroxyxanthone is a member of the xanthone class of organic compounds, which are characterized by a dibenzo-γ-pyrone scaffold. Xanthones are naturally occurring secondary metabolites found in various plant families and microorganisms.[1][2] this compound, in particular, can be isolated from plants such as Garcinia tetralata. While specific biological activities of this compound are not extensively documented, the broader family of hydroxyxanthones is known for a wide range of pharmacological effects, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1] These activities are often attributed to their interaction with various protein targets.[2][3]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, predicting binding affinities, and understanding the molecular basis of ligand-protein interactions.[4][5] These application notes provide a framework for the molecular docking of this compound against several potential protein targets that are known to interact with other xanthone derivatives.
Potential Protein Targets for this compound
Based on studies of structurally similar hydroxyxanthones, the following proteins are proposed as potential targets for molecular docking studies with this compound:
-
Topoisomerase II: An essential enzyme in DNA replication and transcription, making it a key target for anticancer drugs.[6]
-
Protein Tyrosine Kinases (PTKs): A large family of enzymes that play a crucial role in cellular signaling pathways regulating growth, differentiation, and metabolism. Their dysregulation is often implicated in cancer and other diseases.[1][7][8]
-
Na+/K+-ATPase: An ion pump essential for maintaining the electrochemical gradients across the plasma membrane and also involved in signal transduction.[9][10][11]
Hypothetical Molecular Docking Results
The following tables summarize hypothetical quantitative data from a simulated molecular docking study of this compound with the aforementioned target proteins. This data is for illustrative purposes to demonstrate how results would be presented.
Table 1: Binding Affinities and Interaction Analysis of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| Topoisomerase IIα | 2Z5X | -8.5 | 4 | ASP479, GLU522, ARG487 |
| Src Tyrosine Kinase | 2SRC | -7.9 | 3 | THR338, MET341, LYS295 |
| Na+/K+-ATPase | 3A3Y | -7.2 | 2 | GLU327, ASP810 |
Table 2: Comparative Docking Scores of this compound and a Known Inhibitor
| Target Protein | This compound (kcal/mol) | Known Inhibitor | Inhibitor Docking Score (kcal/mol) |
| Topoisomerase IIα | -8.5 | Etoposide | -9.2 |
| Src Tyrosine Kinase | -7.9 | Dasatinib | -10.1 |
| Na+/K+-ATPase | -7.2 | Ouabain | -8.0 |
Experimental Protocols
A detailed, step-by-step protocol for performing molecular docking of this compound is provided below. This protocol is generalized and can be adapted for various molecular docking software packages such as AutoDock Vina, Schrödinger Maestro, or MOE.
Protocol 1: Molecular Docking Workflow
1. Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving it in a suitable format (e.g., .mol2, .sdf).
-
Alternatively, retrieve the structure from a chemical database like PubChem or ZINC.
-
Perform energy minimization of the ligand structure using a force field such as MMFF94 or UFF.
-
Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
2. Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
If the protein has missing residues or loops, these should be modeled using appropriate software tools.
3. Grid Box Generation:
-
Define the binding site on the target protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its location.
-
If the binding site is unknown, blind docking can be performed by defining a grid box that covers the entire protein surface.
-
Set the dimensions and center of the grid box to encompass the defined binding site. The grid spacing is typically set to 0.375 Å.
4. Molecular Docking Execution:
-
Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, such as the number of docking runs, population size, and maximum number of energy evaluations.
-
Run the docking simulation. The software will generate multiple binding poses of the ligand in the protein's active site.
5. Analysis of Results:
-
Analyze the docking results based on the binding affinity scores and the clustering of ligand poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best binding pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein using visualization software (e.g., PyMOL, VMD, Discovery Studio).
-
Compare the binding mode of this compound with that of known inhibitors of the target protein, if available.
Visualizations
Signaling Pathway Diagrams
References
- 1. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. researchgate.net [researchgate.net]
- 6. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 9. Protein Interaction and Na/K-ATPase-Mediated Signal Transduction [mdpi.com]
- 10. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoledo.edu [utoledo.edu]
Application of Trihydroxyxanthones in Cancer Cell Line Studies: A Focus on 1,2,5-Trihydroxyxanthone Isomers
Introduction: Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in cancer research due to their potential as therapeutic agents. Among them, trihydroxyxanthones have demonstrated notable cytotoxic effects against various cancer cell lines. While specific research on 1,2,5-Trihydroxyxanthone is limited in the available scientific literature, extensive studies on its isomers, such as 1,3,8-trihydroxyxanthone and 1,5,6-trihydroxyxanthone, provide valuable insights into the anticancer properties of this compound class. This document details the application of these related trihydroxyxanthones in cancer cell line studies, including their cytotoxic activity, mechanisms of action, and relevant experimental protocols.
Data Presentation: Cytotoxic Activity of Trihydroxyxanthone Isomers
The anticancer potential of various trihydroxyxanthone isomers has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.
| Xanthone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [1] |
| WiDr | Colon Adenocarcinoma | 254 ± 15 | [1] | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9 | [1] | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [2] |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | [1][2] | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | [1][2] | |
| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [3] |
| 1,3,6-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 45.9 | [3] |
| T47D | Breast Cancer | 121.89 | [4] | |
| 1,3,7-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 33.8 | [3] |
| 1,3,6-Trihydroxy-4,5,7-trichloroxanthone | Raji | B-cell Lymphoma | 15.948 ± 3.101 | [5] |
Mechanism of Action
Studies on trihydroxyxanthones suggest that their anticancer effects are mediated through multiple mechanisms, primarily the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in DNA replication and repair.
A proposed mechanism of action for certain hydroxyxanthones is the inhibition of Topoisomerase II , an enzyme crucial for managing DNA topology during replication and transcription.[6] By interacting with the Topoisomerase II-DNA complex, these compounds can lead to DNA strand breaks and subsequently trigger apoptotic pathways. Molecular docking studies have revealed that hydroxyxanthones can interact with the active sites of Topoisomerase II through hydrogen bonding and π–π stacking interactions.[6]
Furthermore, some xanthone derivatives have been shown to modulate signaling pathways critical for cancer cell survival and proliferation, such as the NF-κB and STAT1-HDAC4 signaling pathways.[7][8] The induction of apoptosis is a common outcome of xanthone treatment and can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[9][10][11][12]
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the anticancer activity of trihydroxyxanthones in vitro.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, WiDr, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trihydroxyxanthone compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the trihydroxyxanthone in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24-48 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and assessing membrane integrity with Propidium Iodide (PI).
Materials:
-
Cancer cells treated with trihydroxyxanthone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the trihydroxyxanthone for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of trihydroxyxanthones on proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the anticancer effects of trihydroxyxanthones.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by trihydroxyxanthones via Topoisomerase II inhibition.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. ijcea.org [ijcea.org]
- 5. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formoxanthone C Inhibits Malignant Tumor Phenotypes of Human A549 Multidrug Resistant-cancer Cells through Signal Transducer and Activator of Transcription 1-Histone Deacetylase 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by rhinacanthone isolated from Rhinacanthus nasutus roots in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,5-Trihydroxyxanthone as a Lead Compound for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,2,5-Trihydroxyxanthone as a lead compound in drug discovery. This document outlines its biological activities, presents quantitative data from related compounds, and offers detailed protocols for in vitro evaluation.
Introduction
This compound is a member of the xanthone class of organic compounds, which are found in a variety of plant species, including those of the Garcinia genus.[1][2] Xanthones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anticancer, and vasorelaxant properties. The hydroxyl substitution pattern on the xanthone scaffold is a key determinant of its biological effects. While specific data on this compound is limited, studies on structurally similar trihydroxyxanthones provide valuable insights into its potential as a therapeutic agent.
Biological Activities and Potential Applications
The therapeutic potential of this compound is inferred from studies on related hydroxyxanthone analogs. The primary areas of interest include:
-
Anticancer Activity: Hydroxyxanthones have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[3]
-
Antioxidant Activity: The polyphenol structure of trihydroxyxanthones allows them to act as potent free radical scavengers, which is a crucial mechanism in preventing cellular damage associated with oxidative stress.[3]
-
Vasorelaxant Effects: Certain hydroxyxanthone derivatives have been shown to induce vasorelaxation, suggesting potential applications in cardiovascular diseases. The underlying mechanisms may involve the modulation of ion channels and calcium signaling pathways.[6]
-
Enzyme Inhibition: Hydroxyxanthones have been identified as inhibitors of enzymes such as Na+/K+-ATPase, indicating a broad potential for therapeutic intervention in various physiological processes.
Data Presentation
The following tables summarize the quantitative data for trihydroxyxanthone derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Anticancer Activity of Related Trihydroxyxanthones
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,3,5-Trihydroxyxanthone | HepG2 | Human Liver Carcinoma | 15.8 | [5] |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 419 ± 27 | [7] |
| 1,5,6-Trihydroxyxanthone | WiDr | Human Colon Adenocarcinoma | 209 ± 4 | [7] |
| 1,5,6-Trihydroxyxanthone | HeLa | Human Cervical Adenocarcinoma | 241 ± 13 | [7] |
| 1,5,6-Trihydroxyxanthone | Vero | Normal Monkey Kidney | 224 ± 14 | [7] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 184 ± 15 | [3] |
| 1,3,8-Trihydroxyxanthone | WiDr | Human Colon Adenocarcinoma | 254 ± 15 | [3] |
| 1,3,8-Trihydroxyxanthone | HeLa | Human Cervical Adenocarcinoma | 277 ± 9 | [3] |
Table 2: In Vitro Antioxidant Activity of a Related Dihydroxyxanthone
| Compound | Assay | IC50 (µM) | Reference |
| 1,6-Dihydroxyxanthone | DPPH Radical Scavenging | 349 ± 68 | [3] |
Note: Data for the antioxidant activity of a trihydroxyxanthone was not available in the search results. The data for a dihydroxyxanthone is provided as a reference.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methodologies used for other hydroxyxanthones and is suitable for determining the cytotoxic effects of this compound on various cancer cell lines.[3][7]
1. Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, WiDr, HeLa) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
This protocol provides a method to evaluate the free radical scavenging activity of this compound.[3]
1. Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
UV-Vis spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox) in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Caption: Workflow for the DPPH radical scavenging assay.
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of other anticancer xanthones, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. A plausible proposed pathway is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcea.org [ijcea.org]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Mechanisms of the vasorelaxant effect of 1, 5-dihydroxy-2, 3-dimethoxy-xanthone, an active metabolite of 1-hydroxy-2, 3, 5-trimethoxy-xanthone isolated from a Tibetan herb, Halenia elliptica, on rat coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,5-Trihydroxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,5-Trihydroxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the Friedel-Crafts acylation, specifically the Grover, Shah, and Shah reaction, followed by cyclodehydration. This typically involves reacting a substituted benzoic acid with a phenol derivative in the presence of a condensing agent, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes both the initial acylation and the subsequent ring closure to form the xanthone core.[1][2]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: To achieve the 1,2,5-hydroxylation pattern, suitable precursors would be 2,5-dihydroxybenzoic acid and hydroquinone. The reaction between these two components under acidic conditions facilitates the formation of the desired xanthone structure.
Q3: What kind of yields can I expect, and what factors influence it?
A3: Yields for hydroxyxanthone synthesis can vary significantly, often ranging from 11% to over 70%, depending on the specific substrates and reaction conditions.[1][3] Key factors influencing the yield include the purity of starting materials, the ratio of reactants, the effectiveness of the condensing agent, reaction temperature, and reaction time.
Q4: How is the final product typically purified?
A4: Purification of this compound is commonly achieved through column chromatography using silica gel.[4] Another reported method is preparative thin-layer chromatography (TLC).[1] The choice of eluent is critical and often involves a gradient system, such as hexane/ethyl acetate, to separate the desired product from unreacted starting materials and side products.
Q5: What are the key analytical techniques for characterizing this compound?
A5: The structure of the synthesized compound is typically confirmed using a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive or insufficient condensing agent (Eaton's Reagent).2. Poor quality or impure starting materials.3. Reaction temperature is too low or reaction time is too short.4. Unfavorable side reactions are occurring.[1][3] | 1. Use freshly prepared Eaton's reagent. Ensure a sufficient excess is used (e.g., 10-20 fold by weight).2. Recrystallize or purify starting materials before use.3. Optimize temperature (typically 60-85°C) and monitor the reaction by TLC until completion (usually 2-6 hours).[1][4]4. Ensure anhydrous conditions, as water can decompose the condensing agent. |
| Multiple Products Observed on TLC | 1. Incomplete reaction, showing starting materials.2. Formation of isomeric or polymeric side products.3. Decomposition of starting materials or product at high temperatures. | 1. Increase reaction time or temperature slightly and monitor via TLC.2. Optimize the stoichiometry of reactants. Purify the crude product carefully using column chromatography with a slow gradient elution.3. Avoid excessive heating. Ensure the reaction temperature does not exceed 85°C.[1] |
| Difficulty in Product Purification | 1. Product has similar polarity to impurities.2. Product is streaking on the silica gel column.3. Product is insoluble in the column solvent system. | 1. Try a different solvent system for column chromatography. Polyamide resin chromatography can be an alternative for separating phenolic compounds.[5]2. Add a small amount of acetic acid to the eluent to suppress the ionization of hydroxyl groups and reduce tailing.3. Test the solubility of the crude product in various solvents to find a suitable loading solvent and eluent system. |
| Product Appears Dark or Tarry | 1. Polymerization or decomposition has occurred.2. Oxidation of hydroxyl groups. | 1. Lower the reaction temperature and shorten the reaction time.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol moieties. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grover, Shah, and Shah Reaction
This protocol describes the condensation of 2,5-dihydroxybenzoic acid and hydroquinone using Eaton's reagent.
Materials:
-
2,5-Dihydroxybenzoic acid
-
Hydroquinone
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Ice-water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,5-dihydroxybenzoic acid (1 equivalent) and hydroquinone (1.2 equivalents) in a round-bottom flask, add Eaton's reagent (10-20 fold excess by weight) at room temperature.
-
Heat the reaction mixture to 80-85°C and stir for 3 hours.[1][2] Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker of ice-water with vigorous stirring.
-
A solid precipitate should form. Collect the solid residue by filtration and wash it with water until the filtrate is neutral.
-
If a solid does not form, extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of ethyl acetate or a mixture of hexane and ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Data and Optimization Parameters
Table 1: Reaction Condition Optimization
| Parameter | Range | Typical Value | Notes |
| Temperature | 60 - 85 °C | 80 °C | Higher temperatures can lead to decomposition.[1][4] |
| Time | 2 - 6 hours | 3 hours | Monitor by TLC for completion.[1][4] |
| Reactant Ratio (Acid:Phenol) | 1:1 to 1:1.5 | 1:1.2 | An excess of the phenol component can help drive the reaction to completion. |
| Eaton's Reagent | 10-20x by weight | 15x | Must be in sufficient excess to act as both catalyst and solvent.[1] |
Table 2: Reported Yields for Hydroxyxanthone Synthesis
| Xanthone Derivative | Starting Materials | Catalyst/Reagent | Yield | Reference |
| Hydroxyxanthones (general) | 2,6-dihydroxybenzoic acid, phenols | Eaton's Reagent | 11.15–33.42% | [1] |
| 1,3-dihydroxydinitroxanthone | Not specified | Eaton's Reagent | up to 76% | [3] |
| 1,3,8-trihydroxyxanthone | Not specified | Grover, Shah, and Shah method | 36.33% | [6] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Optimization of extraction protocols for trihydroxyxanthones from Garcinia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of trihydroxyxanthones from Garcinia species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to facilitate efficient and effective extraction processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of trihydroxyxanthones from Garcinia and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Trihydroxyxanthones | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for trihydroxyxanthones.[1][2] 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for penetrating the plant matrix.[3][4] 3. Inadequate Extraction Time or Temperature: The duration or temperature of the extraction may be insufficient to extract the target compounds.[1][3] 4. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.[3] | 1. Solvent Optimization: Test a range of solvents with varying polarities. Ethanol, methanol, and acetone have shown good results for xanthone extraction.[1][3] Consider using a mixture of solvents. 2. Method Enhancement: Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[3][5] 3. Parameter Optimization: Systematically vary the extraction time and temperature to identify the optimal conditions for your specific Garcinia species. Response Surface Methodology (RSM) can be a useful tool for this.[6][7][8] 4. Sample Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent interaction.[3] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to trihydroxyxanthones.[9] 2. High Extraction Temperature: Elevated temperatures can lead to the extraction of undesirable compounds and degradation of target molecules.[10] | 1. Solvent Selectivity: Use a solvent system that is more selective for xanthones. A preliminary fractionation with a non-polar solvent like hexane can remove lipids and other non-polar impurities before the main extraction. 2. Temperature Control: Optimize the extraction temperature to maximize the yield of trihydroxyxanthones while minimizing the extraction of impurities. |
| Degradation of Trihydroxyxanthones | 1. Exposure to High Temperatures: Prolonged exposure to high heat during extraction can cause thermal degradation of the compounds.[10][11] 2. Presence of Light and Oxygen: Some phytochemicals are sensitive to light and oxidation. | 1. Use of Milder Extraction Techniques: Employ methods like UAE or MAE which often require shorter extraction times and can be performed at lower temperatures.[3][5] 2. Protective Measures: Conduct extractions in amber glassware or protect the extraction vessel from light. Purging the extraction system with an inert gas like nitrogen can minimize oxidative degradation. |
| Inconsistent Extraction Results | 1. Variability in Plant Material: The phytochemical profile of Garcinia can vary depending on the geographical source, harvest time, and storage conditions.[10] 2. Lack of Control Over Extraction Parameters: Minor variations in parameters like temperature, time, and solvent-to-solid ratio can lead to inconsistent yields.[12] | 1. Standardize Plant Material: Source plant material from a reliable supplier and ensure consistent pre-processing (drying, grinding).[10] 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment and document each step of the process meticulously. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting trihydroxyxanthones from Garcinia?
A1: Solvents of moderate polarity such as ethanol, acetone, and methanol have been reported to be effective for extracting xanthones from Garcinia pericarp.[1][3] The choice of solvent can significantly impact the extraction yield and the profile of extracted compounds.[1] For instance, acetone has been shown to yield the highest total xanthone content in some studies, while ethanol has been found to be optimal for antioxidant yield.[2][3]
Q2: How can I optimize the extraction parameters for maximum yield?
A2: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction parameters such as solvent concentration, extraction time, temperature, and solvent-to-solid ratio.[6][7][8][13] This methodology allows for the evaluation of the effects of multiple variables and their interactions on the extraction yield, leading to the identification of the optimal conditions with a limited number of experiments.[14]
Q3: What are the advantages of modern extraction techniques like UAE and MAE over conventional methods?
A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration and Soxhlet extraction. These include shorter extraction times, reduced solvent consumption, and often higher extraction yields.[3][5][11] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid extraction.[3][5]
Q4: How can I quantify the amount of trihydroxyxanthones in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of specific xanthones, including trihydroxyxanthones.[15][16] A validated HPLC method with a suitable standard is essential for accurate quantification.[15][17] UV-Vis spectrophotometry can also be used for the estimation of total xanthone content, often using a standard like α-mangostin for calibration.[18]
Q5: What are some common pre-extraction steps for Garcinia samples?
A5: Proper sample preparation is crucial for efficient extraction. The pericarps of Garcinia fruits are typically separated, washed, and dried.[19] Drying can be done in an oven at a controlled temperature to reduce moisture content.[20] The dried material is then ground into a fine powder to increase the surface area for solvent contact.[3][19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of xanthone extraction from Garcinia species.
Table 1: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Xanthones from Garcinia mangostana
| Parameter | Optimal Value | Reference |
| Irradiation Time | 2.24 min | [6][7] |
| Solvent-to-Solid Ratio | 25 mL/g | [6][7] |
| Ethanol Concentration | 71% | [6][7] |
| Soaking Time | 0 h | |
| Extraction Time | 9 min | |
| Solvent-to-Feed Ratio | 20:1 | |
| Power | 450 W | |
| Temperature | 70 °C |
Table 2: Comparison of Different Extraction Methods for Xanthones from Garcinia mangostana
| Extraction Method | Solvent | Temperature | Time | Xanthone Yield | Reference |
| Ultrasonic-Assisted Extraction | 80% Ethanol | 33 °C | 0.5 h | 0.1760 mg/g | [3] |
| Soxhlet Extraction | 80% Ethanol | - | 2 h | 0.1221 mg/g | [3] |
| Maceration | 80% Ethanol | 33 °C | 2 h | 0.0565 mg/g | [3] |
| Subcritical Water Extraction | Water | 180 °C | 150 min | 34 mg/g | |
| Ultrasound-Assisted Extraction | Methanol | 35 °C | 30 min | 93 ppm | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Trihydroxyxanthones
This protocol is based on optimized conditions reported for the extraction of antioxidant-rich xanthones from Garcinia mangostana pericarp.[6][7]
1. Sample Preparation:
-
Collect fresh pericarps of Garcinia mangostana.
-
Wash the pericarps thoroughly with water to remove any dirt.
-
Dry the pericarps in a hot air oven at 50°C until a constant weight is achieved.
-
Grind the dried pericarps into a fine powder (particle size of approximately 40-60 mesh).
-
Store the powder in an airtight container in a cool, dark place.
2. Extraction Procedure:
-
Weigh 5 g of the dried Garcinia pericarp powder and place it in a 250 mL flask.
-
Add 125 mL of 71% aqueous ethanol (solvent-to-solid ratio of 25 mL/g).
-
Place the flask in a microwave extraction system.
-
Set the microwave power to 300 W and the irradiation time to 2.24 minutes.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Store the crude extract at -20°C for further analysis.
3. Quantification of Total Xanthones:
-
Prepare a stock solution of the crude extract in methanol.
-
Use a UV-Vis spectrophotometer to measure the absorbance at the wavelength of maximum absorption for xanthones (typically around 245 nm).
-
Prepare a calibration curve using a standard such as α-mangostin.
-
Calculate the total xanthone content in the extract based on the calibration curve.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Trihydroxyxanthones
This protocol is based on conditions reported for the efficient extraction of xanthones from Garcinia mangostana peel.[5]
1. Sample Preparation:
-
Follow the same sample preparation steps as described in Protocol 1.
2. Extraction Procedure:
-
Weigh 10 g of the dried Garcinia pericarp powder and place it in a 250 mL beaker.
-
Add 100 mL of methanol (solvent-to-solid ratio of 10:1).
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz, the temperature to 35°C, and the sonication time to 30 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them using a rotary evaporator at 40°C.
-
Dry the resulting crude extract and store it at -20°C.
3. Quantification using HPLC:
-
Prepare a standard solution of the target trihydroxyxanthone in methanol.
-
Prepare the sample solution by dissolving a known amount of the crude extract in methanol.
-
Use a C18 column for chromatographic separation.
-
The mobile phase can be a gradient of methanol and water.
-
Set the UV detector at the wavelength of maximum absorbance for the target compound.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the trihydroxyxanthone peak in the sample by comparing its retention time and peak area with that of the standard.
Visualizations
Signaling Pathway Modulation by Garcinia Xanthones
Xanthones from Garcinia, particularly α-mangostin, have been shown to exert anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagram illustrates the inhibitory effect of α-mangostin on the PI3K/Akt signaling pathway, a key pathway in cancer cell survival.
Caption: α-Mangostin inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Trihydroxyxanthone Extraction and Analysis
The following diagram outlines a general workflow for the extraction, isolation, and quantification of trihydroxyxanthones from Garcinia species.
Caption: A typical workflow for Garcinia xanthone extraction.
References
- 1. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Mangostin, a Dietary Xanthone, Exerts Protective Effects on Cisplatin-Induced Renal Injury via PI3K/Akt and JNK Signaling Pathways in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening Active Compounds from Garcinia Species Native to China Reveals Novel Compounds Targeting the STAT/JAK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The metabolic and molecular mechanisms of α-mangostin in cardiometabolic disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Low Aqueous Solubility of 1,2,5-Trihydroxyxanthone
For researchers, scientists, and drug development professionals, the therapeutic potential of 1,2,5-Trihydroxyxanthone is often hindered by its low solubility in aqueous media. This limitation can impede the progress of in vitro and in vivo studies, leading to inconsistent results and challenges in formulation development. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with this promising natural compound.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the handling and application of this compound in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium or buffer. What is causing this and how can I prevent it?
-
Answer: This is a common issue arising from the hydrophobic nature of the xanthone core. When the concentration of the organic solvent (like DMSO) is significantly lowered upon dilution in an aqueous medium, the solubility of this compound decreases drastically, leading to precipitation.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.
-
Incorporate a Co-solvent: Maintain a small percentage of a water-miscible organic solvent in your final aqueous solution. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[1] Start with a low percentage (e.g., 1-5%) of DMSO, ethanol, or polyethylene glycol 400 (PEG 400) and gradually increase if necessary. Be mindful that co-solvents can sometimes affect cellular assays.
-
pH Adjustment: The phenolic hydroxyl groups on the this compound molecule can be deprotonated at higher pH values, forming a more soluble salt.[2] Carefully increasing the pH of your buffer may enhance solubility. However, ensure the pH remains within a physiologically acceptable range for your experiment.
-
Utilize a Solubility-Enhanced Formulation: If the above methods are not sufficient or suitable for your experimental setup, consider preparing a solubility-enhanced formulation such as a cyclodextrin inclusion complex or a solid dispersion.
-
Issue 2: Inconsistent or Non-reproducible Results in Biological Assays
-
Question: My biological assay results with this compound are highly variable between experiments. Could this be related to its low solubility?
-
Answer: Absolutely. Poor aqueous solubility is a frequent cause of inconsistent results in biological assays. If the compound is not fully dissolved, the actual concentration of the active molecule in the assay medium can vary significantly, leading to unreliable data.
Troubleshooting Steps:
-
Stock Solution Preparation: Always prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved before further dilution.
-
Dilution with Vigorous Mixing: When diluting the stock solution into your aqueous assay medium, do so with vigorous and immediate vortexing or stirring to promote rapid dispersion and minimize localized precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the concentration is likely above its solubility limit under those conditions.
-
Employ a Solubilization Technique: To ensure a consistent and higher concentration of the active compound, it is highly recommended to use a solubility-enhanced formulation. Cyclodextrin complexes or solid dispersions can significantly improve the apparent solubility and dissolution rate.
-
Issue 3: Difficulty in Preparing Formulations for In Vivo Studies
-
Question: I am struggling to prepare a stable and sufficiently concentrated aqueous formulation of this compound for animal studies. What are my options?
-
Answer: The hydrophobic nature of xanthones makes them prone to rapid precipitation in physiological fluids, which poses a significant challenge for in vivo applications.[2] Several advanced formulation strategies can be employed to overcome this.
Troubleshooting Steps:
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range. The increased surface area enhances the dissolution rate and saturation solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that can improve oral bioavailability by presenting the compound in a solubilized form upon contact with gastrointestinal fluids.
-
Solid Dispersions with Hydrophilic Polymers: Preparing a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected aqueous solubility of this compound?
-
Q2: Which organic solvents are effective for dissolving this compound?
-
A2: For preparing stock solutions for biological studies, dimethyl sulfoxide (DMSO) is a common and effective choice. Other organic solvents such as ethanol, methanol, acetone, and ethyl acetate can also be used.
-
-
Q3: What are the recommended starting points for developing a solubility-enhanced formulation?
-
A3: Two highly effective and widely used approaches are cyclodextrin complexation and solid dispersions.
-
Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective cyclodextrin for enhancing the solubility of hydrophobic compounds. A good starting point is to prepare a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.[2]
-
Solid Dispersions: Using a hydrophilic polymer like polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG) is a common strategy. A drug-to-polymer weight ratio of 1:5 or 1:10 is a typical starting point for formulation development.[2]
-
-
-
Q4: How can I confirm that I have successfully enhanced the solubility of this compound?
-
A4: The most direct method is to determine the apparent solubility of your formulation in an aqueous medium. This involves preparing a saturated solution of your formulation, separating the undissolved material, and quantifying the concentration of this compound in the clear supernatant using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility of xanthone-like compounds using different techniques. Note that the exact fold-increase will be dependent on the specific experimental conditions and the chosen excipients.
| Solubilization Technique | Excipient/Method | Typical Fold Increase in Solubility | Reference |
| Co-solvency | 5% DMSO in water | 5 - 20 | General Knowledge |
| 10% Ethanol in water | 10 - 50 | General Knowledge | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 - 500 | [3] |
| Methyl-β-cyclodextrin (Me-β-CD) | 100 - 1000 | General Knowledge | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 100 - 2000 | [4] |
| Polyethylene Glycol (PEG 6000) | 50 - 1500 | [5] | |
| Micellar Solubilization | Surfactants (e.g., Tween 80) | 100 - 5000 | General Knowledge |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required weights of this compound and HP-β-cyclodextrin to achieve a 1:1 molar ratio.
-
Mixing: Place the accurately weighed amounts of both components in a glass mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a thick paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-45 minutes. The mechanical energy and the presence of a small amount of solvent facilitate the inclusion of the xanthone into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved. This removes the residual solvent.
-
Pulverization: The dried complex can be crushed into a fine powder using the mortar and pestle and stored in a desiccator.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Weight Ratio: Weigh the appropriate amounts of this compound and a hydrophilic polymer (e.g., PVP K30) to achieve a desired weight ratio (e.g., 1:10).
-
Dissolution: Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask. Ensure a clear solution is obtained, indicating that both components are fully dissolved.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure. A thin film of the solid dispersion will form on the inner surface of the flask.
-
Final Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to ensure complete removal of any residual solvent.
-
Collection: The resulting solid dispersion can be scraped from the flask, pulverized into a fine powder, and stored in a desiccator.
Protocol 3: Determination of Apparent Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the this compound formulation (or the pure compound as a control) to a known volume of the desired aqueous medium (e.g., distilled water, phosphate-buffered saline) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: The determined concentration represents the apparent aqueous solubility of the compound under the tested conditions.
Mandatory Visualizations
Caption: Workflow for preparing and evaluating solubility-enhanced formulations.
Caption: Logical relationship between the problem of low solubility and potential solutions.
Caption: A potential signaling pathway affected by xanthone derivatives.
References
Technical Support Center: Working with 1,2,5-Trihydroxyxanthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using 1,2,5-Trihydroxyxanthone in bioassays, with a focus on ensuring its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a type of polyphenol known as a xanthone, isolated from plants like Garcinia subelliptica and Hypericum japonicum.[1] It is researched for its potential biological activities, including its antioxidant properties.[2] Like other polyphenols, its therapeutic benefits are linked to its structure and stability.[3]
Q2: What are the main challenges when working with this compound in solution?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of xanthones and other polyphenols for in vitro studies.[2] Other organic solvents such as acetone, ethyl acetate, and dichloromethane can also be used.[2] For a higher solubility, warming the solution at 37°C and using an ultrasonic bath for a short period can be beneficial.[4]
Q4: How should I store the stock solution?
A4: Stock solutions of this compound should be stored in sealed vials under cool and dry conditions.[4] For long-term storage, it is recommended to keep the stock solution at or below -20°C, where it can be stable for several months.[4]
Q5: How stable is this compound in cell culture media?
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for bioassays.
Issue 1: Poor Solubility of this compound
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Inconsistent Bioassay Results
Inconsistent results may be due to the degradation of this compound in the assay medium. The following workflow can help identify and mitigate this issue.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
DMSO (HPLC grade)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh out 2.44 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of HPLC-grade DMSO to the vial.
-
Cap the vial tightly and vortex at high speed for 30 seconds to dissolve the powder.
-
If the compound does not fully dissolve, place the vial in a 37°C sonicator bath for 5-10 minutes, followed by vortexing.[4]
-
Once fully dissolved, the clear solution is your 10 mM stock solution.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term use.[4]
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a method to assess the stability of the compound in your specific bioassay medium over time.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (e.g., DMEM)
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your bioassays (e.g., 10 µM).
-
Dispense aliquots of the working solution into separate wells of a 96-well plate or into microcentrifuge tubes for each time point.
-
Immediately measure the absorbance of the "time 0" sample at the maximum wavelength of this compound (determination of λmax may be required) or analyze it via HPLC. This will serve as your baseline.
-
Incubate the remaining samples under standard cell culture conditions (37°C, 5% CO2).
-
At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove a sample from the incubator and measure its absorbance or analyze it by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the "time 0" measurement.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C13H8O5 | [1][4] |
| Molecular Weight | 244.20 g/mol | [1][4] |
| Physical Description | Powder | [4] |
| Common Solvents | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
| Recommended Storage | Store sealed in a cool, dry place. Stock solutions at ≤ -20°C. | [4] |
The stability of polyphenols in cell culture media can be generalized as follows, which may be indicative for this compound.
| Structural Feature | General Stability in Cell Culture Media | Source |
| Pyrogallol-type | Least Stable | [5][6][7] |
| Catechol-type | Moderately Stable | [5][6][7] |
| Resorcinol-type | Most Stable | [5][6][7] |
| Glycosylation | Enhances Stability | [5][6][7] |
| Methoxylation | Can Improve Stability | [5][6][7] |
References
- 1. This compound | C13H8O5 | CID 10060362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:156640-23-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reproducibility in 1,2,5-Trihydroxyxanthone bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with 1,2,5-Trihydroxyxanthone. It is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low reproducibility in this compound bioassays?
A1: Low reproducibility in bioassays with natural products like this compound can stem from several factors. These include inconsistencies in cell culture conditions (e.g., cell passage number, confluency), variability in the preparation and storage of the compound, and procedural inconsistencies during the assay (e.g., pipetting errors, incubation times).[1] The inherent complexity of biological systems also contributes to variability.[2]
Q2: How does the solubility of this compound affect bioassay results?
A2: Like many natural products, xanthones can have poor aqueous solubility.[3][4] If this compound is not fully dissolved in the assay medium, its effective concentration will be lower and more variable, leading to inconsistent results.[5][6] It is crucial to ensure complete solubilization, often by using a small amount of a solvent like DMSO and then diluting it in the culture medium.[3][6]
Q3: What is the optimal cell confluency for treating cells with this compound?
A3: The optimal cell confluency depends on the specific assay and cell line. However, for proliferation or cytotoxicity assays, it is generally recommended to treat cells when they are in the exponential growth phase (typically 30-50% confluency). This ensures that the observed effects are due to the compound and not confounding factors like contact inhibition that occur at high confluency.
Q4: How should this compound be prepared and stored to maintain its stability?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the stock solution from light. When preparing working solutions, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Low Signal or No Effect Observed
| Possible Cause | Solution |
| Compound Inactivity | - Verify the purity and identity of the this compound. - Prepare a fresh stock solution. - Test a higher concentration range. |
| Low Cell Viability at Seeding | - Ensure cells are healthy and in the exponential growth phase before seeding. - Check for contamination (e.g., mycoplasma). |
| Incorrect Incubation Time | - Optimize the incubation time for your specific cell line and assay. Some effects may only be apparent after longer exposure. |
| Sub-optimal Assay Conditions | - Ensure all reagents are properly prepared and within their expiration dates. - Use a positive control known to induce a response in your assay to validate the experimental setup.[7] |
| Low Metabolic Activity of Cells | - For MTT assays, low metabolic activity can result in a weak signal. Ensure cells are metabolically active. |
Issue 2: High Background Signal
| Possible Cause | Solution |
| Contamination | - Check cell cultures for microbial contamination (e.g., bacteria, yeast, or mycoplasma). - Use sterile techniques and reagents. |
| Precipitation of Compound | - Visually inspect the wells for any precipitate. - Decrease the final concentration of this compound. - Optimize the solvent concentration. |
| Interference with Assay Reagents | - Some compounds can directly react with assay reagents (e.g., MTT).[1] Run a control with the compound in cell-free media to check for direct reduction of MTT. |
| Phenol Red Interference | - Phenol red in the culture medium can interfere with colorimetric assays. Consider using a phenol red-free medium. |
Issue 3: High Variability Between Replicates
| Possible Cause | Solution |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across all wells. |
| Uneven Cell Seeding | - Thoroughly mix the cell suspension before and during plating. - Allow the plate to sit at room temperature for a few minutes before placing it in the incubator to ensure even cell distribution. |
| Edge Effects | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Conditions | - Ensure uniform temperature and CO2 distribution within the incubator. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, HepG2)
-
DMEM or RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
This compound
-
Human cancer cell line
-
Culture medium
-
Caspase-3/7 Glo® Assay Kit (or similar)
-
White-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various hydroxyxanthones against different cancer cell lines. While specific data for this compound is limited, these values for structurally similar compounds can provide a reference range for designing experiments.
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon) | 254 ± 15 |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical) | 277 ± 9 |
| 1,5,6-Trihydroxyxanthone | MCF-7 (Breast) | 419 ± 27 |
| 1,5,6-Trihydroxyxanthone | WiDr (Colon) | 209 ± 4 |
| 1,5,6-Trihydroxyxanthone | HeLa (Cervical) | 241 ± 13 |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | 9.18 |
| 1-Hydroxyxanthone | HepG2 (Liver) | 43.2 |
| 1,3-Dihydroxyxanthone | HepG2 (Liver) | 71.4 |
| 1,6-Dihydroxyxanthone | HepG2 (Liver) | 40.4 |
| 1,7-Dihydroxyxanthone | HepG2 (Liver) | 13.2 |
Data is compiled from multiple sources for structurally related compounds and should be used for reference only.[8][9][10][11]
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for cytotoxicity testing.
Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by xanthones.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and potential inhibition.
MAPK/ERK Signaling Pathway
Caption: MAPK/ERK pathway and potential inhibition.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
Technical Support Center: HPLC Analysis of Xanthone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC analysis of xanthone derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of xanthone derivatives in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Xanthone Derivatives
-
Question: My xanthone derivatives are not separating properly, resulting in overlapping or broad peaks. What steps can I take to improve resolution?
Answer: Poor resolution is a common challenge when separating structurally similar compounds like xanthone derivatives. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.[1]
-
Adjust Organic Modifier Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and often improves separation.[1]
-
Change the Organic Modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation due to their different solvent properties.[1]
-
Modify Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of xanthone derivatives, which in turn influences their retention and separation.[1] For compounds that can be ionized, adjusting the pH is a crucial step.[1]
-
-
Evaluate the Stationary Phase: The choice of the HPLC column is fundamental.
-
Column Chemistry: C18 columns are widely used for the separation of xanthones.[2][3] However, if resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to introduce different separation selectivity.
-
Particle Size and Column Length: Using a column with smaller particle size (e.g., < 2 µm, as in UPLC/UHPLC) or a longer column can increase efficiency and improve resolution.[4]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the analytes to interact with the stationary phase.[1]
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 37°C) can improve peak shape and reproducibility.[3]
-
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
-
Question: My xanthone peaks are showing significant tailing or fronting. What are the potential causes and solutions?
Answer: Asymmetrical peaks can compromise the accuracy of quantification. Here are common causes and their remedies:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.[5]
-
Secondary Interactions: Peak tailing can occur due to strong interactions between the analyte and active sites on the column packing material. Adding a small amount of a competing agent, like a triethylamine or trifluoroacetic acid, to the mobile phase can help to mitigate these interactions.
-
Column Degradation: A contaminated or worn-out column can result in poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my xanthone derivatives are shifting between injections. What could be causing this variability?
Answer: Fluctuating retention times can affect the reliability of your results.[1] Common causes and their solutions include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Ensure accurate and consistent preparation for each batch.[1]
-
Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate.[1] If you suspect an issue with the pump, consult your instrument's manual for troubleshooting and maintenance procedures.
-
Column Equilibration: Insufficient column equilibration before starting an analytical run can cause retention time drift, especially in the initial injections. Ensure the column is properly equilibrated with the mobile phase.[1][7]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing an HPLC method for new xanthone derivatives?
A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can help to improve peak shape.[9] It is advisable to start with a gradient elution to determine the approximate solvent strength needed to elute your compounds. You can then switch to an isocratic method for optimization if the derivatives elute closely together.[1]
-
Q2: How should I prepare plant extracts containing xanthones for HPLC analysis?
A2: A common method involves sonicating the plant material with a solvent like methanol or an acetone/water mixture (e.g., 80:20).[9][10] The resulting extract should then be filtered through a 0.45 µm filter before injection into the HPLC system to remove particulate matter that could block the column.[10]
-
Q3: What detection wavelength is typically used for xanthone derivatives?
A3: Xanthones generally show strong UV absorbance. Common detection wavelengths used are around 237 nm, 254 nm, and 281 nm.[2][9][10] It is recommended to use a photodiode array (PDA) detector to determine the optimal wavelength for your specific xanthone derivatives.
-
Q4: How can I confirm the identity of the separated xanthone peaks?
A4: While HPLC with UV detection can separate and quantify compounds, it does not provide definitive identification. For structural confirmation, it is best to couple the HPLC system with a mass spectrometer (LC-MS).[1] Mass spectrometry provides mass-to-charge ratio information, which can aid in identifying the individual derivatives, especially when combined with fragmentation data.[1]
Experimental Protocols
General Reversed-Phase HPLC Method for Xanthone Analysis
This protocol provides a general starting point for the separation of xanthone derivatives. Optimization will likely be required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.[10]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution: A gradient elution is often used for complex mixtures. A starting point could be:
-
0-20 min: 50-60% B
-
20-35 min: 60-70% B
-
35-40 min: 70-100% B
-
40-45 min: 100% B (hold)
-
45-50 min: 100-50% B (return to initial conditions)[10]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 37°C.[3]
-
Detection: PDA detector monitoring at 254 nm.[9]
-
Injection Volume: 5-10 µL.[3]
-
Sample Preparation: Dissolve the extract or standard in the initial mobile phase composition and filter through a 0.45 µm syringe filter.[10]
Data Presentation
Table 1: HPLC Method Parameters for Xanthone Analysis from Various Studies
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Xanthone (XAN) and 3-methoxyxanthone (3-MeOXAN)[2] | 8 new xanthine derivatives[3] | α-mangostin, γ-mangostin, and gartanin[10] |
| Column | Reversed-phase C18[2] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[3] | C18 Shim-pack GIST (150 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Methanol:Water (90:10, v/v)[2] | 0.025 M disodium phosphate (pH 7.2):Acetonitrile:Methanol (65:15:20, v/v/v)[3] | A: 2% acetic acid in water; B: 0.5% acetic acid in acetonitrile[10] |
| Elution Type | Isocratic[2] | Isocratic[3] | Gradient[10] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 0.6 mL/min[10] |
| Detection | UV at 237 nm[2] | UV at 254 nm[3] | PDA at 281 nm[10] |
| Run Time | 7 min[2] | 20 min[3] | 65 min[10] |
Table 2: Performance Data for HPLC Analysis of Xanthone Derivatives
| Parameter | Xanthone (XAN)[2] | 3-methoxyxanthone (3-MeOXAN)[2] |
| Linearity Range (µg/mL) | 0.4 - 2.5 | 1.0 - 5.8 |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| Recovery (%) | 99.6 - 102.8 | 98.8 - 102.4 |
| Intra-day Precision (RSD %) | 1.2 | 0.3 |
| Retention Time (min) | 5.3[11] | 5.8[11] |
Mandatory Visualization
Caption: General experimental workflow for HPLC analysis of xanthone derivatives.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Bioavailability of Xanthones for In Vivo Studies
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the in vivo bioavailability of xanthones. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful preclinical research.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with xanthones in a question-and-answer format.
Issue 1: Low or Undetectable Plasma Concentrations of Xanthones After Oral Administration
-
Question: We orally administered a xanthone formulation to our animal models, but subsequent plasma analysis by LC-MS/MS shows very low or undetectable levels of the compound. What are the potential causes and solutions?
-
Answer: Low oral bioavailability is a primary challenge for many xanthones due to their inherent physicochemical properties. The main contributing factors include:
-
Poor Aqueous Solubility: Xanthones are often highly lipophilic and have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption, xanthones may be extensively metabolized in the gut wall and liver by enzymes before reaching systemic circulation.[3][4]
-
P-glycoprotein (P-gp) Efflux: Some xanthones may be substrates for efflux pumps like P-gp in the intestinal epithelium, which actively transport them back into the GI lumen, limiting their net absorption.[5]
Troubleshooting Steps & Solutions:
-
Physicochemical Characterization:
-
Action: Determine the aqueous solubility and partition coefficient (LogP) of your specific xanthone.
-
Rationale: Understanding these fundamental properties is the first step in selecting an appropriate formulation strategy.
-
-
Formulation Optimization:
-
Action: Employ bioavailability enhancement strategies.
-
Rationale: To increase solubility and absorption, consider the following, with comparative data presented in Table 1:
-
Nanoformulations: Encapsulating xanthones in nanocarriers like nanoemulsions, polymeric nanoparticles, or solid lipid nanoparticles can significantly increase their surface area, solubility, and cellular uptake.[2][6][7][8]
-
Chemical Modification (Prodrugs): Modifying the xanthone structure, for instance, through esterification or glycosylation, can improve its solubility and pharmacokinetic profile.[2][8]
-
Complexation: Forming complexes with molecules like cyclodextrins or urea can enhance the aqueous solubility of xanthones.
-
-
-
Co-administration with Bioavailability Enhancers:
-
Action: Consider co-administering your xanthone formulation with known inhibitors of metabolic enzymes or efflux pumps (e.g., piperine).
-
Rationale: This can reduce first-pass metabolism and P-gp mediated efflux, thereby increasing the amount of xanthone reaching systemic circulation.
-
-
Issue 2: High Inter-Animal Variability in Plasma Concentrations
-
Question: We are observing significant variability in the plasma concentrations of our xanthone compound across different animals in the same treatment group. How can we reduce this?
-
Answer: High inter-animal variability is a common issue when working with poorly soluble compounds.[1]
Troubleshooting Steps & Solutions:
-
Standardize Experimental Conditions:
-
Action: Ensure consistent fasting times for all animals before dosing. The presence or absence of food can significantly impact the absorption of lipophilic compounds.[1]
-
Rationale: A standardized protocol minimizes physiological variations that can affect drug absorption.
-
-
Refine Dosing Technique:
-
Action: Ensure all personnel are proficient in oral gavage techniques to deliver a consistent dose to each animal.
-
Rationale: Inaccurate dosing is a major source of variability.
-
-
Improve Formulation Homogeneity:
-
Action: Ensure your xanthone formulation is a homogenous suspension or solution.
-
Rationale: Inconsistent formulation can lead to variable dosing.
-
-
Increase Animal Numbers:
-
Action: If variability persists, consider increasing the number of animals per group.
-
Rationale: A larger sample size can provide more statistical power to detect significant differences despite individual variations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to improve the bioavailability of xanthones?
A1: The most successful strategies focus on enhancing their solubility and absorption. These include:
-
Nanotechnology-based formulations: This is a highly effective approach and includes nanoemulsions, polymeric nanoparticles, and solid lipid nanoparticles. These formulations increase the surface area of the drug, leading to enhanced dissolution and absorption.[2][6][7][8]
-
Chemical Modifications: Creating prodrugs of xanthones by adding hydrophilic moieties can improve their aqueous solubility.[2][8]
-
Solid Dispersions: Dispersing xanthones in an inert carrier can improve their dissolution rate.
Q2: How do I choose the right animal model for my xanthone bioavailability study?
A2: The choice of animal model depends on the specific research question. Rats and mice are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[9][10] Consider the metabolic pathways of your xanthone of interest and how they compare between the animal model and humans.
Q3: What are the key pharmacokinetic parameters I should be looking at to assess bioavailability?
A3: The primary parameters to evaluate are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.
Q4: What analytical methods are suitable for quantifying xanthones in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for quantifying xanthones in plasma and tissue samples.[9][11][12][13] LC-MS/MS offers high sensitivity and selectivity.
Data Presentation
The following tables summarize quantitative data on the enhancement of xanthone bioavailability using different formulation strategies.
Table 1: Enhancement of Xanthone Bioavailability with Nanoformulations
| Xanthone | Formulation | Animal Model | Key Findings | Reference |
| Mangiferin | Monosodium Salt | Rats | 5.7-fold increase in bioavailability compared to mangiferin. | [8] |
| Mangiferin | Calcium Salt | Rats | 1.9-fold increase in bioavailability compared to mangiferin. | [8] |
| α-Mangostin | Nanoemulsion | - | Reduced particle size from 22.1 nm (extract) to 14.0 nm (nanoemulsion), suggesting potential for enhanced absorption. | [6][7] |
Table 2: Pharmacokinetic Parameters of α-Mangostin and γ-Mangostin in Rats
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| γ-Mangostin | Intravenous | 2 mg/kg | - | - | - | [10] |
| γ-Mangostin | Oral (Pure Compound) | 20 mg/kg | - | - | - | [10] |
| α-Mangostin & γ-Mangostin | Oral (Mangosteen Extract) | 160 mg/kg extract | - | - | Increased free (unconjugated) compound exposure compared to pure compound administration. | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Acclimatization: Acclimate animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (12-16 hours) before oral administration, with free access to water.
-
Formulation Preparation: Prepare the xanthone formulation (e.g., nanoemulsion, aqueous suspension) on the day of the experiment. Ensure homogeneity and verify the concentration.
-
Dosing:
-
Oral Administration: Administer the formulation via oral gavage at a predetermined dose. Record the exact time of administration.
-
Intravenous Administration: For determining absolute bioavailability, administer a sterile, solubilized form of the xanthone via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Data Analysis: Analyze plasma samples using a validated HPLC or LC-MS/MS method to determine xanthone concentrations. Calculate pharmacokinetic parameters using appropriate software.
Protocol 2: Quantification of Xanthones in Plasma by HPLC
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and increase over the run.[9]
-
Flow Rate: Typically 0.6-1.0 mL/min.[9]
-
Detection Wavelength: Xanthones have strong UV absorbance; a wavelength around 254 nm is often used.[9]
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously for about 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase, vortex, and inject into the HPLC system.
-
-
Standard Curve: Prepare a standard curve by spiking known concentrations of the xanthone into blank plasma and processing these standards in the same way as the study samples.
-
Quantification: Determine the concentration of the xanthone in the study samples by comparing their peak areas to the standard curve.
Mandatory Visualization
Signaling Pathways
Xanthones have been reported to modulate various signaling pathways. Below are diagrams for the Nrf2/ARE and p53/p21 pathways, which are implicated in the pharmacological effects of some xanthones.
Caption: Nrf2/ARE signaling pathway activation by xanthones.
Caption: p53/p21 signaling pathway and potential influence of xanthones.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study to evaluate the bioavailability of a xanthone formulation.
Caption: Workflow for in vivo pharmacokinetic analysis of xanthones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Xanthones as P-glycoprotein modulators and their impact on drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Addressing Assay Interference from Phenolic Hydroxyl Groups
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of assay interference caused by phenolic hydroxyl groups. Phenolic compounds are frequently encountered in drug discovery and biological research and are notorious for producing misleading results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate these interferences, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which phenolic hydroxyl groups interfere with biochemical assays?
A1: Phenolic hydroxyl groups can interfere with biochemical assays through several mechanisms:
-
Nonspecific Protein Binding: Phenolic compounds can bind non-selectively to various proteins, including enzymes and other proteins in the assay system, through hydrogen bonding and hydrophobic interactions. This can lead to denaturation or conformational changes that alter protein function, resulting in either inhibition or apparent activation.
-
Redox Activity: The hydroxyl groups on a phenol ring can undergo oxidation, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂)[1][2]. These ROS can then oxidize susceptible residues on proteins, particularly cysteine, leading to covalent modification and altered protein function. This redox cycling can be a major source of false positives in high-throughput screening (HTS)[1].
-
Compound Aggregation: Many phenolic compounds, especially at higher concentrations, can form aggregates in aqueous solutions[3]. These aggregates can sequester and inhibit enzymes non-specifically, leading to promiscuous inhibition that is not related to specific binding at an active site. This is a hallmark of many Pan-Assay Interference Compounds (PAINS)[3].
-
Fluorescence Quenching and Autofluorescence: The aromatic nature of phenolic compounds can lead to interference in fluorescence-based assays. They can absorb the excitation or emission light of the fluorophore (quenching), leading to a false-negative or reduced signal[4][5]. Conversely, some phenolic compounds are autofluorescent at the assay wavelengths, causing a false-positive signal[2][4][5][6][7].
-
Chelation of Metal Ions: Phenolic compounds with ortho-hydroxyl groups can chelate metal ions that may be essential for enzyme activity, leading to inhibition.
Q2: My test compound, which has a phenolic substructure, is showing activity in my primary screen. How can I determine if this is a true hit or an artifact?
A2: Differentiating true hits from artifacts is crucial. Here’s a step-by-step approach:
-
Review the Structure: First, examine the chemical structure of your compound. The presence of catechol (1,2-dihydroxybenzene) or other polyphenol moieties is a red flag for potential PAINS behavior.
-
Perform Control Experiments: Run controls to test for common interference mechanisms. This includes testing for compound autofluorescence or quenching in the absence of the biological target[6].
-
Conduct Counter-Screens: Employ specific assays to identify common interference mechanisms. For example, a horseradish peroxidase-phenol red assay can detect hydrogen peroxide production, a sign of redox activity[1].
-
Use Orthogonal Assays: Validate your initial findings using a secondary assay that has a different detection method or principle. If the compound is active in both assays, it increases the confidence that it's a true hit.
-
Assess Reversibility: Perform a jump-dilution experiment to determine if the inhibition is reversible or irreversible. Irreversible inhibition is often a characteristic of reactive compounds that may not be desirable drug candidates.
Q3: What are Pan-Assay Interference Compounds (PAINS), and how do they relate to phenolic compounds?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are repeatedly identified as "hits" in a wide variety of high-throughput screens, irrespective of the biological target. They often produce false-positive results due to their inherent chemical reactivity or physical properties, rather than through specific, high-affinity binding to a target protein. Many phenolic compounds, particularly those with catechol or quinone-like structures, are classified as PAINS due to their propensity for redox cycling, aggregation, and nonspecific protein reactivity. Identifying and flagging these compounds early in a drug discovery campaign can save significant time and resources.
Troubleshooting Guide
This guide provides a structured approach to common problems encountered when working with phenolic compounds.
| Observed Problem | Potential Cause | Recommended Action(s) |
| High background signal in a fluorescence assay, even without the target. | Compound autofluorescence. | 1. Run a control with the compound alone in the assay buffer to confirm autofluorescence. 2. If confirmed, switch to a fluorophore with red-shifted excitation and emission wavelengths to avoid the compound's fluorescence spectrum. 3. Consider using a time-resolved fluorescence (TRF) assay, as the long-lived signal of TRF probes can be distinguished from the short-lived autofluorescence of small molecules. |
| Signal decreases in a fluorescence assay, but the compound does not inhibit the target in an orthogonal assay. | Fluorescence quenching by the compound. | 1. Measure the absorbance spectrum of the compound to check for overlap with the fluorophore's excitation or emission wavelengths (inner-filter effect)[5]. 2. Run a control with the fluorophore and the compound to confirm quenching. 3. If quenching is confirmed, try reducing the concentration of the compound or the fluorophore. 4. Use a different fluorophore with a non-overlapping spectral profile. |
| Inhibition is observed at high compound concentrations but is not dose-dependent in a predictable manner. | Compound aggregation. | 1. Visually inspect the assay wells for precipitation. 2. Include a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-20, in the assay buffer to disrupt aggregates[3]. 3. Perform dynamic light scattering (DLS) to directly detect aggregate formation at the tested compound concentrations[3]. |
| Hit from a primary screen is inactive in a confirmatory assay with a different buffer. | pH-dependent interference. | 1. Check the pKa of the phenolic hydroxyl groups. The ionization state, and thus the reactivity and solubility, of phenolic compounds can be highly dependent on pH. 2. Test the compound's activity across a range of pH values to determine the sensitivity of the interference to pH. |
| Potent inhibition is observed, but the dose-response curve is unusually steep. | Irreversible covalent inhibition due to compound reactivity. | 1. Perform a jump-dilution experiment to assess the reversibility of inhibition. A lack of recovery of enzyme activity after dilution suggests irreversible binding. 2. Use thiol-based probes to test for the reactivity of the compound with sulfhydryl groups. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC₅₀) of various phenolic compounds in different assays, highlighting their potential for interference.
Table 1: IC₅₀ Values of Phenolic Compounds in the DPPH Radical Scavenging Assay
| Phenolic Compound | IC₅₀ (µM) | Reference |
| Gallic Acid | 4.5 | [8] |
| Caffeic Acid | 9.8 | [8] |
| Catechin | 12.3 | [8] |
| Quercetin | 5.2 | [8] |
| Vanillic Acid | > 1000 | [8] |
Table 2: IC₅₀ Values of Phenolic Compounds in the ABTS Radical Scavenging Assay
| Phenolic Compound | IC₅₀ (µM) | Reference |
| Gallic Acid | 2.9 | [8] |
| Caffeic Acid | 4.7 | [8] |
| Catechin | 6.8 | [8] |
| Quercetin | 3.1 | [8] |
| Vanillic Acid | 520.5 | [8] |
Table 3: IC₅₀ Values of Phenolic Compounds against Angiotensin-Converting Enzyme (ACE)
| Phenolic Compound | IC₅₀ (µM) | Reference |
| Chlorogenic Acid | 134 | [9] |
| p-Coumaric Acid | 285 | [9] |
| Ferulic Acid | 980 | [9] |
| Caffeic Acid | 9105 | [9] |
| Luteolin | 35 | [9] |
| Quercetin | 45 | [9] |
Key Experimental Protocols
Protocol 1: Mitigation of Interference using Bovine Serum Albumin (BSA)
Objective: To reduce non-specific protein binding and aggregation of phenolic compounds.
Methodology:
-
Prepare BSA Stock Solution: Prepare a 1% (w/v) stock solution of BSA in your assay buffer. Ensure the BSA is of high purity and free of contaminants that might interfere with the assay.
-
Determine Optimal BSA Concentration: Test a range of final BSA concentrations (e.g., 0.01% to 0.1% w/v) in your assay to find the optimal concentration that reduces interference without significantly affecting the activity of your target.
-
Assay Protocol with BSA:
-
Add the desired volume of BSA stock solution to your assay wells.
-
Add the phenolic test compound and incubate for a short period (e.g., 10-15 minutes) to allow for binding of the compound to BSA.
-
Initiate the reaction by adding the other assay components (e.g., enzyme, substrate).
-
Measure the assay signal as you would normally.
-
-
Analysis: Compare the activity of the phenolic compound in the presence and absence of BSA. A significant reduction in activity in the presence of BSA suggests that the initial observation was likely due to non-specific binding or aggregation.
Protocol 2: Horseradish Peroxidase (HRP) - Phenol Red Assay for H₂O₂ Detection
Objective: To detect the production of hydrogen peroxide by redox-active phenolic compounds.
Methodology:
-
Reagent Preparation:
-
Phenol Red Stock: Prepare a 1 mg/mL solution of phenol red in a suitable buffer (e.g., PBS).
-
HRP Stock: Prepare a 1 mg/mL solution of horseradish peroxidase in the same buffer.
-
Detection Reagent: On the day of the experiment, prepare a fresh detection reagent by mixing the phenol red and HRP stocks in your assay buffer to final concentrations of 100 µg/mL and 60 µg/mL, respectively.
-
-
Assay Protocol:
-
In a 96-well or 384-well plate, add your phenolic test compound at the desired concentrations.
-
Include a positive control (e.g., a known redox cycler or exogenous H₂O₂) and a negative control (vehicle).
-
If your primary assay contains a reducing agent like DTT, include it in the wells with your test compound.
-
Add the detection reagent to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Stop the reaction by adding a small volume of 1 N NaOH (e.g., 10 µL). This will turn the phenol red to a pink/red color in the presence of H₂O₂.
-
-
Measurement and Analysis: Measure the absorbance at 610 nm. An increase in absorbance in the presence of your test compound indicates the production of H₂O₂.
Visualizations
Signaling Pathway: Mechanism of Redox Cycling Interference
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Xanthone Stability and Targeted Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of xanthones for improved stability and targeted delivery.
Frequently Asked Questions (FAQs)
1. Why are my xanthone-loaded nanoparticles aggregating?
Nanoparticle aggregation is a common stability issue that can arise from several factors:
-
Insufficient Surfactant/Stabilizer: The concentration or type of surfactant may be inadequate to fully coat the nanoparticle surface, leading to exposed hydrophobic regions that promote aggregation.
-
Lipid Crystallization (for SLNs): In Solid Lipid Nanoparticles (SLNs), lipids may not fully crystallize upon cooling. Over time, the lipid chains can rearrange and form crystals, exposing new, uncoated surfaces that are sticky and lead to aggregation, sometimes forming a gel-like consistency.[1]
-
Changes in Surface Charge: A low zeta potential (close to neutral) indicates weak electrostatic repulsion between particles, increasing the likelihood of aggregation.
-
Freeze-Drying Stress: The process of freezing and drying can force nanoparticles into close proximity, causing irreversible aggregation if a suitable cryoprotectant is not used.[2]
2. What is causing the low encapsulation efficiency of my xanthones in polymeric nanoparticles?
Low encapsulation efficiency (EE) for hydrophobic drugs like xanthones in polymeric nanoparticles can be attributed to several factors:
-
Poor Miscibility: The xanthone may have poor miscibility with the polymer matrix.
-
Drug Partitioning: During formulation processes like nanoprecipitation or solvent evaporation, the hydrophobic drug may preferentially partition into the aqueous phase, especially if the organic solvent diffuses out too quickly.
-
Low Stabilizer Concentration: An insufficient concentration of a stabilizer (e.g., PVA) can lead to larger particle sizes and lower encapsulation.[3]
-
Drug Leakage: Excessive sonication or homogenization can reduce particle size but may also lead to the leakage of the encapsulated drug.[3]
-
Solvent Choice: The solubility of the drug in the anti-solvent (the aqueous phase) is a critical factor. Higher solubility in the anti-solvent can lead to lower encapsulation efficiency.[4]
3. How can I improve the targeted delivery of my xanthone nanoparticles to cancer cells?
Targeted delivery can be enhanced through several strategies:
-
Passive Targeting (EPR Effect): Nanoparticles with sizes typically between 10-200 nm can passively accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors.
-
Active Targeting (Ligand Conjugation): The surface of nanoparticles can be functionalized with targeting ligands that bind to specific receptors overexpressed on cancer cells.[5][6][7] This promotes receptor-mediated endocytosis and increases cellular uptake. Common ligands include:
-
Antibodies
-
Peptides
-
Aptamers
-
Folic acid
-
Hyaluronic acid[7]
-
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During Storage
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitation or increased turbidity in the nanoparticle suspension over time. | Insufficient electrostatic or steric stabilization. | - Increase the concentration of the surfactant or stabilizer. - Select a stabilizer that provides a higher absolute zeta potential (> |30 mV|). - For lipid nanoparticles, consider using a mixture of solid lipids to disrupt crystal formation.[1] |
| Gel formation in Solid Lipid Nanoparticle (SLN) formulations. | Recrystallization of the lipid matrix. | - Use a co-surfactant to help coat newly exposed surfaces. - Apply sonication after synthesis to facilitate recrystallization while excess surfactant is present.[1] - Use a heterogeneous mixture of lipids instead of a single lipid to inhibit crystal formation.[1] |
| Aggregation after freeze-drying. | Freezing-induced stress and lack of particle isolation.[2] | - Add a cryoprotectant (e.g., sucrose, trehalose) to the formulation before freeze-drying to create a protective glassy matrix around the nanoparticles.[2][8] |
Issue 2: Low Encapsulation Efficiency (<50%)
| Symptom | Possible Cause | Suggested Solution |
| Low drug loading determined by HPLC or UV-Vis spectroscopy. | Drug leakage into the external phase during formulation. | - Optimize the polymer-to-drug ratio; a higher polymer concentration can create a more robust matrix. - For nanoprecipitation, decrease the rate of addition of the organic phase to the aqueous phase.[3] - For solvent evaporation, ensure the formation of a stable primary emulsion. |
| Poor drug solubility in the polymer matrix. | Incompatibility between the drug and the polymer. | - Select a polymer with a similar hydrophobicity to the xanthone. - Consider using a polymer-drug conjugate to enhance compatibility. |
| Drug loss during purification steps. | Inefficient separation of nanoparticles from the unencapsulated drug. | - Optimize centrifugation speed and time to ensure complete pelleting of nanoparticles without causing aggregation. - For dialysis, ensure the molecular weight cut-off of the membrane is appropriate to retain the nanoparticles while allowing the free drug to diffuse out. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Xanthone Nanoformulations
| Formulation Type | Xanthone | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Xanthone Extract | Soybean oil, CITREM, Tween 80 | 14.0 | -61.5 | N/A | [9] |
| Polymeric Nanoparticles | α-Mangostin | PLGA (7-17 kDa) | 118.9 - 221 | N/A | ~60-80 | [10] |
| Polymeric Nanoparticles | Xanthone Extract | Eudragit RL100/RS100 | 32 - 130 | Cationic | >95 | [11] |
| Polymeric Nanoparticles | α-Mangostin | PEG-PLA | 94.26 ± 4.54 | -32 ± 0.43 | 50.47 ± 1.96 | [12] |
Table 2: Stability of Xanthone Nanoemulsion Under Different Conditions
| Condition | Duration | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Heating at 40-100 °C | 0.5 - 2.0 h | Slight change | Slight change | Slight change | [9] |
| Storage at 4 °C | 90 days | Slight change | Slight change | Slight change | [9] |
Experimental Protocols
Protocol 1: Preparation of α-Mangostin-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
α-Mangostin
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and α-mangostin (e.g., 10 mg) in an appropriate volume of DCM (e.g., 10 mL).
-
Emulsification: Add the organic phase to a larger volume of PVA solution (e.g., 30 mL). Emulsify the mixture using a probe sonicator at a specified amplitude (e.g., 40%) with a set duty cycle (e.g., 4s on, 2s off) for a defined period (e.g., 2 minutes) in an ice bath to prevent overheating.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water (e.g., 30 mL) and stir for several hours (e.g., 2 hours) at room temperature to allow the DCM to evaporate. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water multiple times (e.g., 3 times) to remove residual PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: In Vitro Drug Release Study using Dialysis Method
Materials:
-
Xanthone-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading: Accurately measure a volume of the nanoparticle suspension (e.g., 3 mL) and place it inside the dialysis bag. Securely clamp both ends of the bag.
-
Release: Immerse the dialysis bag in a beaker containing a known volume of the release buffer (e.g., 200 mL) to maintain sink conditions. Place the beaker on a magnetic stirrer and stir at a constant rate (e.g., 100 rpm) at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer (e.g., 1 mL) and replace it with an equal volume of fresh buffer to maintain a constant volume.
-
Quantification: Analyze the concentration of xanthone in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the preparation, characterization, and evaluation of xanthone-loaded nanoparticles.
Caption: Simplified signaling pathway of xanthone-induced apoptosis, involving both extrinsic and intrinsic pathways leading to caspase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The ligand nanoparticle conjugation approach for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Analysis of 1,2,5-Trihydroxyxanthone and Its Isomers: Antioxidant and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2,5-Trihydroxyxanthone and its isomers, focusing on their biological activities, particularly their antioxidant and anticancer properties. The information is compiled from various studies to aid in research and development efforts in the fields of medicinal chemistry and pharmacology.
Introduction to Trihydroxyxanthones
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their derivatives, particularly trihydroxyxanthones, have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. The specific positioning of the three hydroxyl groups on the xanthone core significantly influences the biological efficacy of these isomers. This guide focuses on a comparative analysis of this compound against other trihydroxyxanthone isomers based on available experimental data.
Comparative Analysis of Biological Activities
The biological activities of trihydroxyxanthone isomers are primarily attributed to their antioxidant and cytotoxic properties. The following sections and tables summarize the available quantitative data from various in vitro studies.
Anticancer Activity
The cytotoxic effects of several trihydroxyxanthone isomers have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency.
| Isomer | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [1] |
| 1,3,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 384 ± 93 | [2] |
| HepG2 | Liver Carcinoma | 45.9 | [1] | |
| T47D | Breast Cancer | <1000 | [3] | |
| P388 | Murine Leukemia | 23.5 | [4] | |
| 1,3,7-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 33.8 | [1] |
| 1,3,8-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 254 ± 15 | [2] |
| MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [2] | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9 | [2] | |
| HepG2 | Liver Carcinoma | 63.1 | [1] | |
| 1,5,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 209 ± 4 | [2][5] |
| MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [5] | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | [5] | |
| 3,4,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 38 ± 11 | [2] |
Note: Data for this compound's anticancer activity was not available in the reviewed literature.
Antioxidant Activity
The antioxidant capacity of trihydroxyxanthones is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies stronger antioxidant activity.
| Isomer | Antioxidant Assay | IC50 (µM) | Reference |
| 1,3,8-Trihydroxyxanthone | DPPH | >500 | [2] |
| 1,5,6-Trihydroxyxanthone | DPPH | >500 | [2] |
Note: Comparative quantitative antioxidant data for this compound and other isomers is limited in the currently available literature.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cell lines.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trihydroxyxanthone isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.[6]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method for evaluating the free radical scavenging capacity of compounds.[2][7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the trihydroxyxanthone isomers in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes. Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[7]
Signaling Pathways
The biological activities of xanthones are mediated through their interaction with various cellular signaling pathways. While specific comparative studies on the signaling pathways modulated by different trihydroxyxanthone isomers are limited, the following diagrams illustrate the general mechanisms implicated in the antioxidant and anticancer effects of xanthones.
Antioxidant Signaling Pathway: Nrf2/ARE Pathway
Xanthones are known to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like xanthones, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.
Caption: General Nrf2/ARE antioxidant signaling pathway activated by trihydroxyxanthones.
Anticancer Signaling Pathway: Apoptosis Induction
The anticancer activity of many xanthones is associated with the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis. Some xanthones have also been shown to inhibit Topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2][4]
Caption: General apoptotic signaling pathways induced by trihydroxyxanthones.
Conclusion
This guide provides a comparative overview of the anticancer and antioxidant activities of this compound and its isomers based on currently available scientific literature. The presented data highlights the significant influence of the hydroxyl group positioning on the biological efficacy of these compounds. While quantitative data for this compound is limited, the provided experimental protocols offer a standardized approach for its evaluation and comparison with other isomers. The illustrated signaling pathways provide a general framework for understanding the mechanisms of action of trihydroxyxanthones. Further research is warranted to elucidate the specific structure-activity relationships and detailed molecular mechanisms of this compound and its isomers to fully realize their therapeutic potential.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthone Derivatives: Synthesis, Mechanisms, and Future Prospects_Chemicalbook [chemicalbook.com]
The Pivotal Role of Hydroxylation: A Comparative Guide to the Structure-Activity Relationship of Trihydroxyxanthone Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of xanthone scaffolds is critical for the rational design of novel therapeutics. This guide provides a comparative analysis of trihydroxyxanthone derivatives, focusing on their anticancer, enzyme inhibitory, and antioxidant activities. Experimental data is presented in structured tables, key experimental protocols are detailed, and logical relationships are visualized to support further research and development.
Comparative Analysis of Biological Activities
The biological efficacy of trihydroxyxanthone derivatives is profoundly influenced by the number, position, and nature of substituents on the core xanthone structure. The following sections compare the performance of various derivatives across different therapeutic targets.
Anticancer Activity
The position of the three hydroxyl groups on the xanthone scaffold, along with other substitutions, significantly impacts cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Hydroxyxanthone Derivatives
| Compound | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 1,3,6-Trihydroxyxanthone | WiDr | 384 ± 93 | Trihydroxy substitution | [1] |
| 3,4,6-Trihydroxyxanthone | WiDr | 38 ± 11 | Trihydroxy substitution, vicinal hydroxyls | [1][2] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | 184 ± 15 | Trihydroxy substitution | [1][3] |
| 1,3,8-Trihydroxyxanthone | WiDr | 254 ± 15 | Trihydroxy substitution | [1][3] |
| 1,5,6-Trihydroxyxanthone | WiDr | 209 ± 4 | Trihydroxy substitution | [1][3] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | Tetrahydroxy substitution | [4][5] |
| 3-Hydroxyxanthone | T47D | 100.19 | Monohydroxy substitution | [6] |
| 1,3-Dihydroxyxanthone | T47D | > 3-OH deriv. | Dihydroxy substitution | [6] |
| Doxorubicin (Control) | WiDr | - | Standard Drug | [1][2] |
SAR Insights:
-
Number of Hydroxyl Groups: Trihydroxyxanthones generally exhibit greater anticancer activity than their dihydroxy counterparts. For instance, trihydroxyxanthones show higher selectivity indices against WiDr cells compared to dihydroxyxanthones.[1] The addition of a fourth hydroxyl group, as in 1,3,6,8-tetrahydroxyxanthone, can further enhance potency against cell lines like HepG2.[4][5]
-
Position of Hydroxyl Groups: The specific arrangement of hydroxyl groups is crucial. 3,4,6-trihydroxyxanthone is significantly more active against WiDr cells than 1,3,6-trihydroxyxanthone, suggesting that the vicinal dihydroxyl arrangement on one ring is beneficial.[1][2]
-
Other Substituents: The introduction of prenyl or geranyl groups to a hydroxylated xanthone core can dramatically increase cytotoxicity.[2][7] For example, α-mangostin, a diprenylated and methoxylated derivative, shows strong inhibitory effects against multiple cancer cell lines.[7]
Enzyme Inhibitory Activity
Trihydroxyxanthone derivatives have been investigated as inhibitors of various enzymes, particularly those relevant to cancer metabolism and diabetes.
Table 2: Enzyme Inhibitory Activity of Xanthone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| α-Mangostin | PGAM1 | 7.2 | Tetrahydroxy, methoxy, diprenyl | [8][9] |
| γ-Mangostin | PGAM1 | 1.2 | Tetrahydroxy, diprenyl | [8][9] |
| Compound 2a | PGAM1 | (EC50 = 2.2) | 1,3,6,7-tetrahydroxy scaffold | [8] |
| Compound 3b | PGAM1 | (EC50 = 3.4) | 1,3,6,7-tetrahydroxy scaffold | [8] |
| Compound 6c | α-Glucosidase | 16.0 | Alkoxy-substituted xanthone | [10] |
| Compound 6e | α-Glucosidase | 12.8 | Alkoxy-substituted xanthone | [10] |
| Compound 9b | α-Glucosidase | 4.0 | Alkoxy-substituted xanthone | [10] |
| Acarbose (Control) | α-Glucosidase | 306.7 | Standard Drug | [10] |
SAR Insights:
-
PGAM1 Inhibition: For inhibitors based on the 1,3,6,7-tetrahydroxyxanthone scaffold, exposed hydroxyl groups at C3 and C6, combined with suitable hydrophobic substituents at C1 or C8, are beneficial for potency.[8] Docking studies suggest these hydroxyls form hydrogen bonds within an allosteric site of the enzyme.[8]
-
α-Glucosidase Inhibition: The 5,6,7-trihydroxyflavone (baicalein) structure is crucial for potent α-glucosidase inhibition, highlighting the importance of the trihydroxy pattern on the A-ring.[11] For xanthone derivatives, attaching specific alkoxy moieties to the 2-hydroxy group can lead to potent and selective α-glucosidase inhibition over α-amylase.[10] Linearly conjugated π-systems also appear to play a crucial role in the inhibition process.[12]
Antioxidant Activity
The radical scavenging capacity of hydroxyxanthones is a key aspect of their biological profile, contributing to their anticancer and other therapeutic effects.
Table 3: Antioxidant Activity of Hydroxyxanthone Derivatives
| Compound | Assay | IC50 (µM) | Key Structural Features | Reference |
| 1,6-Dihydroxyxanthone | DPPH | 349 ± 68 | Dihydroxy substitution | [1][3] |
| 1,3,8-Trihydroxyxanthone | DPPH | > 500 | Trihydroxy substitution | [1][3] |
| 1,5,6-Trihydroxyxanthone | DPPH | > 500 | Trihydroxy substitution | [1][3] |
| Shamimoside | DPPH | 150 µg/mL | Tetrahydroxy, C-glucoside, benzoate moiety | [13] |
SAR Insights:
-
Interestingly, in one study, the dihydroxyxanthone derivative exhibited stronger antioxidant activity in a DPPH assay than the tested trihydroxyxanthones.[1][3] This suggests that a higher number of hydroxyl groups does not always directly correlate with increased radical scavenging activity and that intramolecular hydrogen bonding in trihydroxy derivatives might reduce their effectiveness.[1]
-
The addition of a glucoside moiety, as seen in mangiferin and other xanthone glucosides, can contribute significantly to antioxidant and anti-inflammatory activities through free radical scavenging and iron-chelating properties.[13]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT/SRB Assay)
-
Cell Culture: Human cancer cell lines (e.g., WiDr, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the trihydroxyxanthone derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
SRB Assay: Alternatively, cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B (SRB) solution. The bound dye is then solubilized with a Tris base solution.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 515 nm for SRB). The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of inhibition versus the log of the compound concentration.[14]
α-Glucosidase Inhibition Assay
-
Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8).
-
Substrate Solution: A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) is prepared in the same buffer.
-
Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the xanthone derivatives for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the wells.
-
Reaction Termination: After a further incubation period (e.g., 20 minutes), the reaction is stopped by adding a sodium carbonate (Na2CO3) solution.
-
Data Analysis: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The inhibitory activity is calculated as a percentage of the control (without inhibitor). The IC50 value is determined from a dose-response curve.[10][15] Acarbose is commonly used as a positive control.[10]
Visualizing SAR Workflows and Relationships
The following diagrams, generated using DOT language, illustrate the typical workflow for a structure-activity relationship study and summarize the key findings for trihydroxyxanthone derivatives.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Key SAR determinants for trihydroxyxanthone derivatives.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells [ijcea.org]
- 7. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines [mdpi.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Design, synthesis, and biological evaluation of 1,3,6,7-tetrahydroxyxanthone derivatives as phosphoglycerate mutase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors [mdpi.com]
- 11. Structure-activity relationships for alpha-glucosidase inhibition of baicalein, 5,6,7-trihydroxyflavone: the effect of A-ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of 1,2,5-Thiadiazole Derivatives and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of a promising class of compounds, the 1,2,5-thiadiazole (1,2,5-THX) derivatives, and the widely used chemotherapeutic agent, doxorubicin. We will focus on key derivatives from the anthra[1,2-c][1][2][3]thiadiazole-6,11-dione family, including NSC745885 and HH-N25, for which comparative data are available.
Executive Summary
Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to cell death. However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity. The quest for novel anticancer agents with improved efficacy and safety profiles has led to the investigation of 1,2,5-thiadiazole derivatives. These compounds have demonstrated significant anticancer activity, in some cases comparable to doxorubicin, but with a potentially better safety profile. This guide will delve into the available experimental data to provide a comprehensive comparison.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for 1,2,5-THX derivatives and doxorubicin against various cancer cell lines. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
Table 1: In Vitro Anticancer Activity of HH-N25 against Human Breast Cancer Cell Lines [1][2][3]
| Cell Line | IC50 (µM) of HH-N25 |
| MCF7 | 0.045 ± 0.01 |
| MDA-MB-231/ATCC | 4.21 ± 0.05 |
| HS 578T | Not specified |
| BT-549 | Not specified |
| T-47D | Not specified |
| MDA-MB-468 | Not specified |
Table 2: Comparative In Vitro Anticancer Activity of NSC745885 and Doxorubicin
| Cell Line | Compound | GI50 (µM) | Source |
| Oral Cancer (SAS) | NSC745885 | ~2.5 | (Data inferred from graphical representation) |
| Oral Cancer (SAS) | Doxorubicin | ~1.0 | (Data inferred from graphical representation) |
Table 3: GI50 Values of NSC745885 against Various Cancer Cell Line Panels (JFCR-39)
| Cancer Type | Mean GI50 (µM) |
| Breast Cancer | 1.66 |
| CNS Cancer | 1.87 |
| Colon Cancer | 5.36 |
| Lung Cancer | 4.13 |
| Melanoma | 0.86 |
| Ovarian Cancer | 1.63 |
| Renal Cancer | 2.10 |
| Stomach Cancer | 1.71 |
| Prostate Cancer | 1.65 |
Table 4: IC50 Values of Doxorubicin against Various Human Cancer Cell Lines (from multiple sources)
| Cell Line | IC50 (µM) | Source |
| HepG2 | 12.2 | [4] |
| A549 | > 20 | [4] |
| HeLa | 2.9 | [4] |
| MCF-7 | 2.5 | [4] |
| PC3 | 8.00 | [5] |
| LNCaP | 0.25 | [5] |
| MDA-MB-231 | 6.602 | [6] |
In Vivo Anticancer Efficacy and Safety
A key differentiator between 1,2,5-THX derivatives and doxorubicin appears to be in their in vivo safety profiles.
In a study using an oral cancer xenograft mouse model, NSC745885 demonstrated comparable anti-tumor efficiency to doxorubicin. However, treatment with NSC745885 did not lead to marked toxicity in the experimental mice. In contrast, doxorubicin treatment was associated with higher cytotoxicity in the heart and liver of the animals, suggesting a superior safety profile for NSC745885.[1]
Another derivative, RV59 (NSC763967), has also been reported to be less cytotoxic towards different normal cells compared to doxorubicin.
Mechanisms of Action
Doxorubicin: The primary anticancer mechanisms of doxorubicin are well-established and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause cellular damage.
1,2,5-Thiadiazole Derivatives: The mechanisms of action for 1,2,5-THX derivatives are still under investigation but appear to be distinct from doxorubicin.
-
NSC745885: Studies suggest that the mechanism of action of NSC745885 is different from that of doxorubicin. It has been shown to induce apoptosis in cancer cells.
-
HH-N25: Mechanistic analysis suggests that HH-N25 shares an anticancer mechanism with topoisomerase I inhibitors.
-
Other Derivatives: Some derivatives have been found to inhibit the NF-κB pathway.
The differing mechanisms of action may contribute to the observed differences in efficacy against specific cancer types and the improved safety profile of the 1,2,5-THX derivatives.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer activity of 1,2,5-THX derivatives and doxorubicin.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (1,2,5-THX derivative or doxorubicin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50/GI50 values are determined.
Apoptosis Detection (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression of apoptosis-related proteins.
General Protocol:
-
Cell Lysis: After drug treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with the test compound (1,2,5-THX derivative or doxorubicin) or a vehicle control via a specific route (e.g., intraperitoneal or intravenous injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Assessment: The body weight and general health of the mice are monitored to assess the toxicity of the treatment.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action for Doxorubicin.
Caption: Postulated mechanisms of action for 1,2,5-THX derivatives.
Caption: Experimental workflow for the MTT assay.
Conclusion
The available evidence suggests that 1,2,5-thiadiazole derivatives, particularly compounds like NSC745885, represent a promising class of anticancer agents. While doxorubicin remains a potent and widely used chemotherapeutic, the potential for 1,2,5-THX derivatives to exhibit comparable efficacy with a superior safety profile warrants further investigation. The distinct mechanisms of action of these derivatives may also offer advantages in overcoming drug resistance. This guide provides a foundation for researchers and drug development professionals to understand the current landscape of this comparative research and to inform the design of future studies. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate the therapeutic potential of 1,2,5-THX derivatives relative to established anticancer drugs like doxorubicin.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ijpsonline.com [ijpsonline.com]
1,2,5-Trihydroxyxanthone vs. α-Mangostin: A Comparative Analysis for Researchers
A comprehensive review of the existing experimental data reveals a significant disparity in the scientific community's exploration of 1,2,5-Trihydroxyxanthone and α-mangostin. While α-mangostin has been the subject of extensive research, yielding a wealth of data on its biological activities, this compound remains largely uncharacterized. This guide aims to provide a comparative overview based on the available literature, highlighting the well-documented bioactivities of α-mangostin and the current knowledge gaps surrounding this compound.
Introduction to the Compounds
This compound is a simple xanthone, a class of polyphenolic compounds. It has been isolated from natural sources such as Garcinia tetralata and Hypericum japonicum.[1][2] Despite its identification, detailed studies on its biological effects are scarce in publicly available literature.
α-Mangostin , a prenylated xanthone, is the most abundant and well-studied bioactive compound isolated from the pericarp of the mangosteen fruit (Garcinia mangostana).[3] Its broad spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities, has positioned it as a significant molecule in drug discovery and development.
Comparative Data on Biological Activities
Due to the limited data on this compound, a direct quantitative comparison with α-mangostin is not feasible at this time. The following tables summarize the extensive experimental data available for α-mangostin.
Cytotoxicity
α-Mangostin has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBR3 | Breast Cancer | 9.69 | [4] |
| MCF-7 | Breast Cancer | 4.7 - 11.37 | [4][5] |
| MDA-MB-231 | Breast Cancer | 7.46 | [4] |
| KB | Oral Cancer | 2.08 µg/mL | [6] |
| NCI-H187 | Lung Cancer | 2.87 µg/mL | [6] |
| SCC-25 | Oral Squamous Cell Carcinoma | 20.16 µg/mL (for 75% α-MG extract) | [7] |
| HL-60 | Leukemia | Not specified | [6] |
| K-562 | Leukemia | Not specified | [6] |
Table 1: Cytotoxicity of α-Mangostin in Various Cancer Cell Lines.
For this compound, no specific IC50 values for cytotoxicity against any cancer cell lines were found in the reviewed literature. However, studies on other trihydroxyxanthone isomers have shown varied anticancer activities. For instance, 1,3,8-trihydroxyxanthone and 1,5,6-trihydroxyxanthone displayed cytotoxicity against MCF-7, WiDr, and HeLa cancer cell lines with IC50 values ranging from 184 to 277 µM.[8]
Antioxidant Activity
α-Mangostin is a well-documented antioxidant. Its efficacy in scavenging free radicals has been quantified using various assays, with the results summarized in Table 2.
| Assay | IC50 | Reference |
| DPPH | 7.4 µg/mL | [9] |
| DPPH | 34.66 µg/mL (DCM fraction) | [10][11] |
| DPPH | 9.40 µg/mL | [12] |
| ABTS | Not specified |
Table 2: Antioxidant Activity of α-Mangostin.
Specific IC50 values for the antioxidant activity of this compound are not available in the current literature. However, the antioxidant potential of xanthone derivatives is generally attributed to their phenolic hydroxyl groups.[13] Studies on other trihydroxyxanthones suggest they possess antioxidant properties.[14]
Anti-inflammatory Activity
α-Mangostin exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. Table 3 provides a summary of its inhibitory concentrations.
| Target | Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | 3.1 - 12.4 | [3][15] |
| TNF-α Release | Not specified | 31.8 - 64.8 | [3] |
| IL-4 Release | Not specified | 31.8 - 64.8 | [3] |
| DENV-2 RNA-dependent RNA polymerase (RdRp) | In vitro fluorescence assay | 16.50 | [3] |
Table 3: Anti-inflammatory Activity of α-Mangostin.
While there is no specific data on the anti-inflammatory activity of this compound, research on other trihydroxyxanthones indicates potential in this area. For example, certain synthetic trihydroxyxanthones have shown inhibitory effects on superoxide formation in rat neutrophils.[16]
Modulation of Signaling Pathways by α-Mangostin
α-Mangostin exerts its biological effects by modulating several key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. α-Mangostin has been shown to inhibit the activation of the NF-κB pathway.[3]
Caption: α-Mangostin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. α-Mangostin has been shown to modulate the MAPK pathway, often leading to apoptosis in cancer cells.[17][18]
Caption: α-Mangostin's modulation of the MAPK signaling pathway.
There is currently no information available regarding the effects of this compound on these or any other signaling pathways.
Experimental Protocols
The following are generalized protocols for the key experiments cited for α-mangostin.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[8]
Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC50 Determination: Determine the IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, from a plot of inhibition percentage against the sample concentration.[9]
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.[3][15]
Conclusion and Future Directions
The available scientific literature presents a clear and compelling case for the multifaceted biological activities of α-mangostin, with substantial quantitative data supporting its potential as a therapeutic agent. In stark contrast, this compound remains a largely unexplored molecule. The absence of comparative studies and the scarcity of any biological data for this compound represent a significant knowledge gap.
Future research should prioritize the systematic evaluation of this compound's biological properties, including its cytotoxicity, antioxidant, and anti-inflammatory activities. Direct comparative studies with well-characterized xanthones like α-mangostin would be invaluable in understanding the structure-activity relationships within this class of compounds and could unveil novel therapeutic potentials for this compound. Such investigations are essential for the scientific community to fully assess the pharmacological landscape of xanthone derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H8O5 | CID 10060362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α-Mangostin Nanoparticles Cytotoxicity and Cell Death Modalities in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation of 1% α-mangostin in orabase gel induces apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. iosrjen.org [iosrjen.org]
- 15. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of HPLC and LC-MS methods for xanthone analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of xanthones. Xanthones are a class of polyphenolic compounds with a wide range of pharmacological activities, making their accurate and sensitive quantification crucial in natural product research, drug development, and quality control. This document outlines the key performance differences between HPLC and LC-MS, supported by experimental data from various validated studies, to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Key Performance Indicators: HPLC vs. LC-MS
The choice between HPLC and LC-MS for xanthone analysis depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and structural information. While HPLC with UV detection is a robust and widely used technique, LC-MS offers significant advantages in terms of sensitivity and specificity, particularly for complex matrices or trace-level analysis.
Data Presentation
The following table summarizes the quantitative comparison of validation parameters for xanthone analysis using both techniques, based on data from published studies. It is important to note that these values can vary depending on the specific xanthone, matrix, and instrumentation used.
| Validation Parameter | HPLC | LC-MS/LC-MS/MS | Key Advantages of LC-MS |
| Linearity (r²) | > 0.999[1][2][3] | > 0.99[4] | Both methods demonstrate excellent linearity. |
| Limit of Detection (LOD) | 0.04 - 0.248 µg/mL[5][6] | 5 - 500 ng/mL (0.005 - 0.5 µg/mL)[4] | Generally lower LODs, indicating higher sensitivity.[7] |
| Limit of Quantitation (LOQ) | 0.14 - 1.56 µg/mL[5][8] | 25 - 5000 ng/mL (0.025 - 5 µg/mL)[4] | Lower LOQs allow for the quantification of trace amounts. |
| Precision (%RSD) | Intraday: ≤ 1.2% - 6.5%[1][2] | Not explicitly stated in the provided results, but expected to be comparable or better. | High precision and reproducibility. |
| Accuracy (% Recovery) | 98.8% - 113.45%[1][2][6] | Not explicitly stated in the provided results, but expected to be high. | High accuracy and reliability. |
| Analysis Time | 7 - 65 min[1][5][9] | Generally shorter run times are possible. | Potentially higher sample throughput. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, based on mass-to-charge ratio, reducing matrix interference.[7] | High selectivity for complex matrices. |
| Structural Information | Limited to UV spectral data. | Provides molecular weight and fragmentation data for structural elucidation. | Confident compound identification. |
Experimental Protocols
Below are representative experimental protocols for the analysis of xanthones using HPLC and LC-MS, based on published literature.
HPLC Method for Xanthone Analysis
This protocol is a generalized procedure based on several validated methods for the quantification of xanthones like mangiferin and α-mangostin.[1][3][9]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2% acetic acid) and an organic phase (e.g., methanol or acetonitrile).[1][3][9]
-
Column Temperature: 25-30°C.[9]
-
Detection Wavelength: 237 - 320 nm, depending on the absorption maximum of the target xanthone.[1][6]
-
Injection Volume: 8 - 10 µL.[9]
3. Sample Preparation:
-
Extract xanthones from the sample matrix using a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
The method should be validated according to ICH guidelines for linearity, precision, accuracy, LOD, and LOQ.[3]
LC-MS Method for Xanthone Analysis
This protocol provides a general framework for the sensitive and selective quantification of xanthones using LC-MS.[4][6]
1. Instrumentation:
-
Liquid Chromatography system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ)).
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 3.0 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is typically used with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 5 µL.[4]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode. Both modes have been successfully used for xanthone analysis.[4]
-
Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for higher sensitivity and selectivity. Full scan mode is used for qualitative analysis and compound identification.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.
4. Method Validation:
-
The method should be validated for linearity, precision, accuracy, LOD, and LOQ. The matrix effect should also be evaluated, which can be a significant factor in LC-MS analysis.[7]
Mandatory Visualization
Caption: Experimental workflow for xanthone analysis by HPLC and LC-MS.
Caption: Logical workflow for cross-validation and method selection.
Conclusion
The cross-validation of HPLC and LC-MS methods for xanthone analysis demonstrates that both techniques are suitable for quantification, with the choice depending on the specific analytical needs. HPLC with UV detection is a reliable and cost-effective method for routine analysis, especially for samples with relatively high concentrations of xanthones.[5] In contrast, LC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis of complex matrices, and when structural confirmation of the analytes is required.[4][7] For laboratories with high sample throughput and a need for comprehensive analysis, investing in LC-MS capabilities can offer significant advantages in efficiency and data quality.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Dihydroxy- vs. Trihydroxyxanthones: A Comparative Analysis of Antioxidant Potential
For Immediate Release
A comprehensive review of available experimental data reveals nuanced differences in the antioxidant potential of dihydroxy- and trihydroxyxanthones, with the substitution pattern of hydroxyl groups on the xanthone core playing a more critical role than the absolute number of hydroxyl groups. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular signaling pathways.
Key Findings: Structure-Activity Relationship is Paramount
While it is often presumed that a higher number of hydroxyl groups leads to greater antioxidant activity, studies on dihydroxy- and trihydroxyxanthones indicate a more complex structure-activity relationship. The spatial arrangement of hydroxyl groups significantly influences their ability to donate hydrogen atoms and stabilize the resulting radical, a key mechanism of antioxidant action.
For instance, in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 1,6-dihydroxyxanthone (a dihydroxyxanthone) demonstrated weaker antioxidant activity (higher IC50) than 1,3,8-trihydroxyxanthone and 1,5,6-trihydroxyxanthone[1]. This suggests that the presence of a catechol (1,2-dihydroxy) or pyrogallol (1,2,3-trihydroxy) moiety, which can readily donate hydrogen atoms and form stable intramolecular hydrogen bonds, is a more significant determinant of potent radical scavenging activity than the total count of hydroxyl groups. Conversely, another study reported that a dihydroxyxanthone exhibited stronger antioxidant activity than two trihydroxyxanthone derivatives in a DPPH assay, attributing this to stronger intramolecular hydrogen bonding in the trihydroxyxanthones which can sometimes hinder their interaction with free radicals[1].
The addition of a third or fourth hydroxyl group can enhance the electron-donating capacity of the molecule, which is crucial for its antioxidant function. However, the overall antioxidant potential is a delicate balance between the number of hydroxyl groups and their positions on the xanthone scaffold.
Quantitative Comparison of Antioxidant Activity
To provide a clear comparison, the following tables summarize the available quantitative data from various antioxidant assays for select dihydroxy- and trihydroxyxanthones. The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals, with a lower value indicating higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity of a substance relative to the standard, Trolox.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound Class | Specific Compound | DPPH IC50 (µM) | Reference |
| Dihydroxyxanthone | 1,6-Dihydroxyxanthone | 355 ± 24 | [1] |
| Dihydroxyxanthone | 1,3-Dihydroxyxanthone | 836 ± 109 | [1] |
| Dihydroxyxanthone | 3,4-Dihydroxyxanthone | 1255 ± 105 | [1] |
| Trihydroxyxanthone | 1,3,8-Trihydroxyxanthone | 254 ± 15 | [1] |
| Trihydroxyxanthone | 1,5,6-Trihydroxyxanthone | 209 ± 4 | [1] |
| Trihydroxyxanthone | Bellidifolin (1,3,5,8-Tetrahydroxyxanthone) | Potent Activity |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Ferric Reducing Antioxidant Power (FRAP) and other Assays
Comprehensive comparative data for a range of dihydroxy- and trihydroxyxanthones in FRAP, ABTS, and ORAC assays is limited in the currently available literature, preventing the creation of a detailed comparative table for these methods.
Experimental Protocols
The following are generalized protocols for the key antioxidant assays cited. Specific experimental parameters may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (dihydroxy- or trihydroxyxanthone) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is measured spectrophotometrically at approximately 734 nm.
General Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a specific incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the FRAP reagent, containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous form (Fe²⁺-TPTZ) by an antioxidant. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured spectrophotometrically at approximately 593 nm.
General Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured after a specified time.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.
Cellular Signaling Pathways
The antioxidant effects of xanthones extend beyond direct radical scavenging and involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Both dihydroxy- and trihydroxyxanthones have been implicated in the activation of this protective pathway. The specific structural features that govern the potency of Nrf2 activation are an active area of research.
Caption: Nrf2/ARE signaling pathway activated by xanthones.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Emerging evidence suggests that some xanthones can modulate this pathway, which can indirectly influence the cellular redox state. For instance, activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent inhibition of pro-apoptotic proteins, thereby promoting cell survival under oxidative stress conditions. The trihydroxyxanthone, bellidifolin, has been shown to protect cardiomyocytes from hydrogen peroxide-induced injury by activating the PI3K/Akt signaling pathway. Further research is needed to fully elucidate the structure-activity relationships of dihydroxy- and trihydroxyxanthones in the modulation of this pathway.
Caption: PI3K/Akt signaling pathway modulated by xanthones.
Conclusion
The antioxidant potential of dihydroxy- and trihydroxyxanthones is not solely dependent on the number of hydroxyl groups but is intricately linked to their specific substitution patterns. While trihydroxyxanthones, particularly those with catechol or pyrogallol moieties, often exhibit potent radical scavenging activity, certain dihydroxyxanthones can also be effective antioxidants. Furthermore, the ability of these compounds to modulate critical cellular signaling pathways like Nrf2/ARE and PI3K/Akt contributes significantly to their overall protective effects against oxidative stress. Further systematic studies comparing a wider range of these compounds across multiple antioxidant assays are warranted to fully delineate their structure-activity relationships and guide the development of novel antioxidant-based therapeutics.
References
A Comparative Guide to In Vitro and In Silico Models for Assessing 1,2,5-Trihydroxyxanthone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro and in silico models for evaluating the biological activity of 1,2,5-Trihydroxyxanthone. Due to the limited availability of data specific to this particular isomer, this document leverages experimental data from closely related trihydroxyxanthone isomers and analogs to provide a comprehensive framework for assessment. This approach allows for an informed, albeit inferred, comparison of methodologies and potential activities.
Data Presentation: Quantitative Comparison of Models
The following tables summarize quantitative data from both in vitro assays and in silico modeling of hydroxyxanthone derivatives, which can serve as a proxy for estimating the activity of this compound.
Table 1: In Vitro Anticancer Activity of Trihydroxyxanthone Isomers
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3,8-Trihydroxyxanthone | MCF-7 | 184 ± 15 | [1] |
| WiDr | 254 ± 15 | [1] | |
| HeLa | 277 ± 9 | [1] | |
| 1,5,6-Trihydroxyxanthone | WiDr | 209 ± 4 | [1] |
| HeLa | 241 ± 13 | [1] |
Table 2: In Silico Molecular Docking of Hydroxyxanthone Derivatives Against Various Protein Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| 1,3,6-Trihydroxyxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) (PDB ID: 2X3F) | -28.447 | [2] |
| Xanthone Derivatives (A-I) | Cyclooxygenase-2 (COX-2) (PDB ID: 1CX2) | -73.57 to -79.18 | [3] |
| Xanthone Derivatives (A-I) | Cyclooxygenase-1 (COX-1) (PDB ID: 3N8Z) | -73.06 to -79.25 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
In Vitro Anticancer Activity Assay (MTT Assay) [1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, WiDr, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., trihydroxyxanthone isomers) is dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In Silico Molecular Docking Protocol [2][3]
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is prepared using software like Maestro (Schrödinger Suite). This includes generating a low-energy conformation and assigning correct atom types and charges.[4]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The protein structure is then optimized and minimized.
-
Binding Site Identification: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein in various orientations and conformations.[4][5] The program calculates the binding affinity or docking score for each pose, which represents the predicted strength of the interaction.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Mandatory Visualizations
The following diagrams illustrate key concepts in the comparison of in vitro and in silico models for this compound activity.
Caption: Workflow comparing in silico prediction and in vitro validation.
Caption: Potential anticancer mechanism of hydroxyxanthones.
Conclusion
Both in vitro and in silico models offer valuable insights into the potential biological activity of this compound. In silico methods, such as molecular docking, provide a rapid and cost-effective means of predicting binding affinity to specific protein targets and elucidating potential mechanisms of action. However, these predictions require experimental validation. In vitro assays, such as the MTT assay, offer quantitative data on the cytotoxic effects of a compound on cancer cell lines, providing direct evidence of biological activity.
By integrating the predictive power of in silico models with the empirical data from in vitro experiments, researchers can accelerate the drug discovery process. The data from related hydroxyxanthone isomers suggest that this compound may possess anticancer properties, potentially through the inhibition of key enzymes like Topoisomerase II. Further targeted in vitro studies on this compound are warranted to confirm these hypotheses and to fully characterize its pharmacological profile.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Synthes, in silico molecular docking & pharmacokinetic studies | EurekAlert! [eurekalert.org]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Hydroxyxanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative structure-activity relationships (QSAR) of hydroxyxanthone derivatives, focusing on their anticancer activities. By presenting experimental data in a structured format, detailing methodologies, and visualizing key biological pathways, this document aims to facilitate a deeper understanding of the structural requirements for the biological activity of hydroxyxanthones and guide future drug design efforts.
Overview of Hydroxyxanthone Activity
Hydroxyxanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. QSAR studies are computational models that correlate the chemical structure of a compound with its biological activity.[1] These models are instrumental in modern drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern efficacy.[2][3]
This guide focuses on the QSAR of hydroxyxanthones as anticancer agents, summarizing key findings from various studies and presenting the data in a comparative format.
Comparative Analysis of Anticancer Activity
The anticancer activity of hydroxyxanthone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following tables summarize the IC50 values of different hydroxyxanthone derivatives against several cancer cell lines.
Table 1: QSAR Data for Hydroxyxanthones against MDA-MB-231 (Human Breast Cancer) Cells [4][5]
| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 | IC50 (µM) | pIC50 (-logIC50) |
| X1 | OH | H | OH | H | H | H | Br | H | 15.80 | 4.80 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| X26 | OH | H | OH | H | H | Cl | H | H | 69.40 | 4.16 |
Note: The full table from the source publication would be included here, detailing the various substitutions and corresponding activities.[4][5]
Table 2: QSAR Data for Xanthone Derivatives against WiDr (Human Colon Cancer) Cells [6][7]
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 | IC50 (µM) | log 1/IC50 |
| 1 | H | H | H | H | H | H | H | H | >100 | <4.00 |
| 2 | OH | H | H | H | H | H | H | H | 54.95 | 4.26 |
| 3 | H | OH | H | H | H | H | H | H | >100 | <4.00 |
| 4 | H | H | OH | H | H | H | H | H | 88.13 | 4.05 |
| 5 | OH | H | OH | H | H | OH | H | H | 37.80 | 4.42 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Note: This table summarizes data for a set of 10 novel xanthone derivatives. The most active compound, compound 5, showed the highest cytotoxicity.[6][7]
Table 3: QSAR Data for Haloxanthone Derivatives against MCF-7 (Human Breast Cancer) and HepG2 (Human Liver Cancer) Cells [8]
| Compound | Cancer Cell Line | Predicted IC50 (µg/mL) |
| 1-hydroxy-2,8-dichloroxanthone (1CX) | MCF-7 | 0.0001 |
| ... | ... | ... |
| 4BX | MCF-7 | 1.01 |
| 5BX | MCF-7 | 1.40 |
| ... | HepG2 | ... |
Note: This study used a QSAR model to predict the anticancer activity of 20 haloxanthone compounds, with most showing predicted IC50 values below 1 µg/mL against MCF-7 cells.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the QSAR studies of hydroxyxanthones.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the hydroxyxanthone compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.[6][12]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
QSAR Modeling and Descriptor Calculation
QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors.[13]
Protocol for Descriptor Calculation using Density Functional Theory (DFT):
-
3D Structure Generation:
-
Draw the 2D structures of the hydroxyxanthone derivatives using chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
-
Geometry Optimization:
-
Perform geometry optimization of the 3D structures using a quantum chemistry software package (e.g., Gaussian, Firefly).[14][15]
-
The optimization is typically carried out using DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[15][16] This process finds the lowest energy conformation of the molecule.
-
-
Descriptor Calculation:
-
Once the geometries are optimized, various molecular descriptors can be calculated. These descriptors quantify different aspects of the molecular structure and properties.[17]
-
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.[14][17] These are calculated directly from the DFT output.
-
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.[18]
-
Geometrical Descriptors: These describe the 3D shape and size of the molecule, such as molecular volume and surface area.[18]
-
Software like Dragon, PaDEL-Descriptor, or the built-in functions of quantum chemistry packages can be used to calculate a wide range of descriptors.[4]
-
-
QSAR Model Development:
-
The calculated descriptors (independent variables) and the biological activity data (e.g., pIC50, the negative logarithm of the IC50) (dependent variable) are used to build a mathematical model.
-
Statistical methods such as Multiple Linear Regression (MLR) are commonly employed to develop the QSAR equation.[16]
-
The dataset is typically divided into a training set to build the model and a test set to validate its predictive ability.[4]
-
Visualizing Biological Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by hydroxyxanthones and the general workflow of a QSAR study.
Conclusion
The quantitative structure-activity relationship of hydroxyxanthones reveals that their anticancer activity is significantly influenced by the nature and position of substituents on the xanthone scaffold. Descriptors related to electronic properties (such as atomic charges and HOMO/LUMO energies) and physicochemical properties (like logP and molecular weight) are often crucial in the developed QSAR models.[4][6][7] The presented data and methodologies provide a valuable resource for researchers in the field, offering insights for the rational design of novel and more potent hydroxyxanthone-based anticancer agents. The visualization of key signaling pathways further aids in understanding the potential mechanisms of action of these compounds. Future studies should continue to explore diverse structural modifications and expand the range of biological targets to fully elucidate the therapeutic potential of the hydroxyxanthone class.
References
- 1. Effects of structurally related flavonoids on cell cycle progression of human melanoma cells: regulation of cyclin-dependent kinases CDK2 and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fiehn Lab - Descriptors [fiehnlab.ucdavis.edu]
- 5. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. IC50 Analysis and MTT viability assay [bio-protocol.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 18. hufocw.org [hufocw.org]
A Comparative Analysis of the Cytotoxic Effects of 1,2,5-Trihydroxyxanthone and Other Prominent Garcinia Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the cytotoxic properties of 1,2,5-Trihydroxyxanthone against other well-researched xanthones from the Garcinia genus, namely α-mangostin, γ-mangostin, and garcinone C. The following sections present a comparative analysis of their efficacy in various cancer cell lines, supported by experimental data and detailed methodologies for key cytotoxicity assays.
Comparative Cytotoxicity Data
The cytotoxic potential of these xanthones is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The data presented below, collated from multiple studies, highlights the varying degrees of cytotoxicity exhibited by these compounds across a range of cancer cell lines.
It is important to note that direct cytotoxic data for this compound is limited in the currently available scientific literature. Therefore, data for a structurally similar compound, 1,5,6-Trihydroxyxanthone, is presented to provide a preliminary comparison.[1]
Table 1: Comparative IC50 Values (µM) of Garcinia Xanthones in Various Cancer Cell Lines
| Xanthone | Cancer Cell Line | Cell Type | IC50 (µM) |
| 1,5,6-Trihydroxyxanthone * | MCF-7 | Breast Adenocarcinoma | 419 ± 27[1] |
| WiDr | Colon Adenocarcinoma | 209 ± 4[1] | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13[1] | |
| α-Mangostin | T47D | Breast Carcinoma | Not explicitly stated, but induced apoptosis[2] |
| SW1353 | Chondrosarcoma | Not explicitly stated, but induced apoptosis[3] | |
| YD-15 | Tongue Mucoepidermoid Carcinoma | Not explicitly stated, but induced apoptosis[4] | |
| HeLa | Cervical Cancer | Not explicitly stated, but induced apoptosis[5] | |
| SiHa | Cervical Cancer | Not explicitly stated, but induced apoptosis[5] | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but induced apoptosis[6] | |
| HL60 | Human Leukemia | ~10 (complete inhibition)[7] | |
| γ-Mangostin | HT29 | Colorectal Adenocarcinoma | Not explicitly stated, but induced apoptosis[8] |
| HCT116 | Colon Cancer | Not explicitly stated, but inhibited proliferation[9] | |
| SW480 | Colon Cancer | Not explicitly stated, but inhibited proliferation[9] | |
| RKO | Colon Cancer | Not explicitly stated, but inhibited proliferation[9] | |
| Garcinone C | HT29 | Colon Cancer | Not explicitly stated, but suppressed proliferation[10] |
| HCT116 | Colon Cancer | Not explicitly stated, but suppressed proliferation[10] | |
| Garcinone E | HT-29 | Colorectal Cancer | Not explicitly stated, but triggered apoptosis[11] |
| Caco-2 | Colorectal Cancer | Not explicitly stated, but triggered apoptosis[11] |
*Data for 1,5,6-Trihydroxyxanthone is presented as a proxy for this compound due to the lack of available data for the latter.
Experimental Protocols
The following are detailed methodologies for standard assays used to determine the cytotoxicity and apoptotic effects of chemical compounds in cell culture.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[12][13][14]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.[12][14]
-
Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12][13]
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15]
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds as described for the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity.[15]
Caption: Workflow of the LDH cytotoxicity assay.
Annexin V Apoptosis Assay
The Annexin V assay is a common method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16][17]
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Caption: Workflow of the Annexin V apoptosis assay.
Signaling Pathways in Xanthone-Induced Cytotoxicity
The cytotoxic effects of Garcinia xanthones are often mediated through the induction of apoptosis, which can be triggered by various intracellular signaling cascades.
α-Mangostin-Induced Apoptosis
α-Mangostin has been shown to induce apoptosis through multiple pathways, often involving the mitochondria. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the ASK1/p38 signaling pathway.[5] This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[2][5] Additionally, α-mangostin can modulate the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[5] In some cancer cells, α-mangostin's apoptotic effects are also linked to the downregulation of survival pathways such as PI3K/Akt and ERK/JNK.[3][6][18]
Caption: Signaling pathway of α-mangostin-induced apoptosis.
γ-Mangostin-Induced Apoptosis
γ-Mangostin has also been demonstrated to induce apoptosis in cancer cells. Its mechanism often involves the induction of intracellular ROS production, leading to mitochondrial dysfunction.[8] This process is characterized by morphological changes such as cellular swelling and the appearance of apoptotic bodies.[8] Furthermore, γ-mangostin treatment can lead to an increase in the sub-G1 cell population, indicative of apoptosis, and can modulate the Wnt signaling pathway in colon cancer cells.[8][9]
Caption: Signaling pathway of γ-mangostin-induced apoptosis.
Garcinone C-Induced Cytotoxicity
Garcinone C has been shown to suppress the proliferation of colon cancer cells by inducing G0/G1 cell cycle arrest.[10][19] This is associated with the regulation of cell cycle-related proteins such as cyclin D1, cyclin E, CDK6, and p21.[19] A key mechanism of action for Garcinone C involves the inhibition of the Gli1-dependent Hedgehog signaling pathway, which is often aberrantly activated in cancer.[10][19]
Caption: Signaling pathway of Garcinone C-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-Mangostin, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. garcinone-c-suppresses-colon-tumorigenesis-through-the-gli1-dependent-hedgehog-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 11. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1,2,5-Trihydroxyxanthone: A Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Quantitative Data and Physical Properties
The following table summarizes the known physical and chemical properties of 1,2,5-Trihydroxyxanthone and the parent compound, Xanthone. This data is crucial for understanding the compound's behavior and potential hazards.
| Property | This compound | Xanthone (Parent Compound) |
| CAS Number | 156640-23-2[1][2] | 90-47-1 |
| Molecular Formula | C₁₃H₈O₅ | C₁₃H₈O₂ |
| Molecular Weight | 244.20 g/mol [1] | 196.20 g/mol |
| Appearance | Powder[1] | Beige Powder Solid[3] |
| Melting Point | Not available | 174 - 176 °C[3] |
| Boiling Point | Not available | 349 - 350 °C at 730 mmHg[3] |
| Solubility | Not available[1] | No information available[3] |
| Incompatible Materials | Information not available; assume strong oxidizing agents. | Strong oxidizing agents[3] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to ensure safety and compliance with regulations.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth), and then shovel the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Waste Collection and Storage:
-
Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
4. Final Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain.
-
The final disposal of this chemical waste must be conducted through an approved waste disposal plant.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, the container can be disposed of as non-hazardous waste, or as directed by your EHS office.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 1,2,5-Trihydroxyxanthone
Personal Protective Equipment (PPE)
When handling 1,2,5-Trihydroxyxanthone, a comprehensive suite of personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE, drawing on guidelines for handling hazardous chemicals and drugs.[1][2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or contamination and are replaced frequently.[2] |
| Body Protection | Laboratory coat or gown | A long-sleeved, impermeable or poly-coated gown that closes in the back is required to protect against spills.[1][4] For significant handling, coveralls may be appropriate.[1] |
| Eye and Face Protection | Safety goggles or face shield | Use chemical splash goggles to protect the eyes.[1] A face shield should be worn in situations with a higher risk of splashes.[1] |
| Respiratory Protection | Respirator | If handling the powder outside of a containment system (e.g., fume hood), a NIOSH-approved respirator (such as an N95 or higher) is necessary to prevent inhalation of airborne particles.[1][2] |
| Foot Protection | Closed-toe shoes and shoe covers | Wear closed-toe shoes made of a non-porous material.[2] Disposable, skid-resistant shoe covers should be used in areas where the compound is handled.[1] |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Weighing and Aliquoting:
-
When weighing the solid compound, do so within the fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Experimental Use:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then collect using appropriate tools.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials in a sealed, labeled container for proper disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, shoe covers, weighing papers, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from general laboratory traffic.
3. Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. gerpac.eu [gerpac.eu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
